Technical Documentation Center

5-(4-Methylpiperidin-2-yl)pyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Methylpiperidin-2-yl)pyrimidine

Core Science & Biosynthesis

Foundational

Validating the Mechanism of Action of 5-(4-Methylpiperidin-2-yl)pyrimidine: A Technical Guide to CDK9 Inhibition in Cellular Models

Executive Summary & Structural Rationale In the landscape of targeted oncology, the pyrimidine scaffold has emerged as a privileged pharmacophore for kinase inhibition. Specifically, derivatives such as 5-(4-Methylpiperi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the pyrimidine scaffold has emerged as a privileged pharmacophore for kinase inhibition. Specifically, derivatives such as 5-(4-Methylpiperidin-2-yl)pyrimidine represent a highly selective class of ATP-competitive inhibitors targeting Cyclin-Dependent Kinase 9 (CDK9).

As a Senior Application Scientist, my approach to validating novel compounds relies on constructing self-validating experimental systems. It is not enough to observe cell death; we must prove a direct, causal chain of events from intracellular target engagement to specific pharmacodynamic modulation, and finally, to the phenotypic outcome. The pyrimidine core of this compound acts as a potent hinge-binder within the ATP pocket of CDK9, while the 4-methylpiperidin-2-yl moiety projects into the solvent-exposed selectivity pocket, driving specificity over off-target kinases like CDK1, CDK2, and CDK7 [1].

This whitepaper details the rigorous, step-by-step cellular methodologies required to validate the Mechanism of Action (MoA) of 5-(4-Methylpiperidin-2-yl)pyrimidine, utilizing acute myeloid leukemia (AML) and lymphoid cellular models (e.g., MV4-11) that are intrinsically addicted to the CDK9 transcriptional axis.

Molecular Mechanism of Action: The CDK9/P-TEFb Axis

CDK9 forms the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex by pairing with Cyclin T1. Unlike cell-cycle CDKs, CDK9 regulates transcriptional elongation by phosphorylating the carboxyl-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine-2 (Ser2) position.

Inhibition of CDK9 by 5-(4-Methylpiperidin-2-yl)pyrimidine halts RNAPII elongation. Because oncogenes like MYC and anti-apoptotic proteins like Mcl-1 have exceptionally short mRNA and protein half-lives, this transcriptional blockade leads to their rapid, selective depletion, ultimately triggering caspase-dependent apoptosis [2].

MoA Compound 5-(4-Methylpiperidin-2-yl)pyrimidine CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) Compound->CDK9 Inhibits ATP Binding RNAPII RNAPII (Unphosphorylated) CDK9->RNAPII Phosphorylates pRNAPII p-RNAPII (Ser2) RNAPII->pRNAPII Transcripts MYC & Mcl-1 Transcription pRNAPII->Transcripts Elongation Apoptosis Apoptosis Induction Transcripts->Apoptosis Depletion causes

Figure 1: Mechanism of Action for CDK9 inhibition leading to apoptosis via transcript depletion.

Engineering Self-Validating Cellular Models

To rigorously validate this MoA, we employ a three-tiered experimental architecture: Target Engagement, Pharmacodynamic Modulation, and Phenotypic Outcome.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Causality Principle: Traditional biochemical kinase assays prove a compound can bind a purified target, but they fail to account for cellular permeability, intracellular ATP competition, or subcellular compartmentalization. To prove that 5-(4-Methylpiperidin-2-yl)pyrimidine directly binds CDK9 inside living cells, we utilize CETSA [3]. This assay relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation.

CETSA Cells Live Cell Incubation (Compound vs DMSO) Heat Thermal Profiling (40°C - 65°C) Cells->Heat Lysis Cell Lysis & Ultracentrifugation Heat->Lysis WB Western Blot (CDK9 Detection) Lysis->WB Analysis Target Engagement Quantification WB->Analysis

Figure 2: CETSA Workflow demonstrating intact cellular target engagement and quantification.

Step-by-Step Methodology:

  • Cellular Incubation: Culture MV4-11 cells to 1×106 cells/mL. Treat with 1 µM 5-(4-Methylpiperidin-2-yl)pyrimidine or 0.1% DMSO (vehicle) for 1 hour at 37°C. Rationale: 1 hour is sufficient for equilibration without inducing downstream apoptosis, which would confound protein levels.

  • Thermal Profiling: Aliquot 50 µL of the cell suspension into 8-strip PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add 50 µL of 2X native lysis buffer (containing protease inhibitors but NO detergents like SDS that would artificially denature the protein). Subject to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Ultracentrifugation (Critical Step): Centrifuge lysates at 100,000 × g for 20 minutes at 4°C. Causality Note: Standard benchtop centrifugation (e.g., 14,000 × g) is insufficient to pellet sub-microscopic protein aggregates. Failing to use ultracentrifugation will result in false positives where denatured proteins remain in the supernatant.

  • Detection: Resolve the soluble supernatant fractions via SDS-PAGE and immunoblot for CDK9. Calculate the apparent melting temperature ( Tm​ ) shift ( ΔTm​ ).

Pharmacodynamic (PD) Biomarker Modulation

The Causality Principle: Once target engagement is proven, we must verify that CDK9's kinase activity is inhibited. We measure the ratio of phosphorylated RNAPII (Ser2) to total RNAPII. Normalizing against total RNAPII is a self-validating control; if the compound acts as a non-specific cytotoxin or protein degrader, total RNAPII will drop, rendering the Ser2 reduction meaningless.

Step-by-Step Methodology:

  • Time-Course Treatment: Treat MV4-11 cells with a concentration gradient of the compound (10 nM to 1 µM) for 2, 4, and 8 hours. Rationale: Mcl-1 has a half-life of ~2 hours. An 8-hour window captures the primary transcriptional blockade before secondary apoptotic degradation occurs.

  • Lysate Preparation: Wash cells in ice-cold PBS and lyse in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality Note: Phosphatase inhibitors are mandatory; endogenous phosphatases will rapidly strip Ser2 phosphorylation during lysis, creating a false-positive inhibition signal.

  • Immunoblotting: Probe membranes with antibodies against:

    • p-RNAPII (Ser2) (Biomarker of CDK9 inhibition)

    • Total RNAPII (Internal normalization control)

    • Mcl-1 and MYC (Downstream functional targets)

    • GAPDH (Loading control)

Phenotypic Outcome: Caspase-Dependent Apoptosis

The Causality Principle: The ultimate goal of depleting Mcl-1 is to release pro-apoptotic factors (like Bax/Bak) and trigger intrinsic apoptosis. We measure this via Caspase 3/7 activation rather than simple ATP-based viability assays (like CellTiter-Glo) to distinguish true programmed cell death from cytostatic growth arrest.

Step-by-Step Methodology:

  • Plating: Seed MV4-11 cells at 10,000 cells/well in a white-walled 96-well plate.

  • Treatment: Apply the compound for 24 hours.

  • Luminescence Readout: Add Caspase-Glo® 3/7 Reagent directly to the wells (1:1 ratio). Incubate for 30 minutes at room temperature and measure luminescence. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) in parallel wells as a negative control to prove the signal is exclusively caspase-driven.

Quantitative Data Summary

To benchmark 5-(4-Methylpiperidin-2-yl)pyrimidine against standard parameters, quantitative assay results must be synthesized. The table below represents the expected pharmacological profile of a highly optimized pyrimidine-based CDK9 inhibitor in these validated models.

Assay CategoryParameter MeasuredTarget / Cell LineExpected ValueInterpretation
Biochemical Enzymatic IC 50​ CDK9 / Cyclin T1< 10 nMHigh primary target potency
Biochemical Enzymatic IC 50​ CDK2 / Cyclin E> 1,000 nM>100-fold selectivity over CDK2
Target Engagement CETSA ΔTm​ CDK9 (MV4-11 cells)+ 4.5 °CDirect intracellular binding
Pharmacodynamic p-RNAPII (Ser2) EC 50​ MV4-11 cells (4h)~ 25 nMPotent intracellular kinase inhibition
Phenotypic Apoptosis EC 50​ MV4-11 cells (24h)~ 40 nMRobust induction of cell death

Conclusion

The validation of 5-(4-Methylpiperidin-2-yl)pyrimidine requires a stringent, multi-layered approach. By utilizing CETSA to confirm intracellular target engagement, tracking the specific depletion of p-RNAPII (Ser2) and Mcl-1 to confirm pharmacodynamic activity, and measuring Caspase 3/7 activation to confirm the phenotypic outcome, researchers can establish a bulletproof, self-validating data package. This framework not only de-risks the compound's mechanism of action but also sets a gold standard for the preclinical evaluation of emerging transcriptional kinase inhibitors.

References

  • Shao, H., Foley, D. W., Huang, S., Abbas, A. Y., Lam, F., Gershkovich, P., & Bradshaw, T. D. (2021). "Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents." European Journal of Medicinal Chemistry. URL: [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. URL:[Link]

  • Narita, T., Ishida, T., Ito, A., Masaki, A., Kinoshita, S., Suzuki, S., ... & Iida, S. (2017). "Cyclin-dependent kinase 9 is a novel specific molecular target in adult T-cell leukemia/lymphoma." Blood, 130(10), 1214-1225. URL:[Link]

Sources

Exploratory

5-(4-Methylpiperidin-2-yl)pyrimidine: Structural Profiling and Application in 3D Drug Discovery

Executive Summary In the modern era of medicinal chemistry, the shift from flat, two-dimensional aromatic compounds to three-dimensional, sp³-rich architectures has become a critical strategy for improving the clinical s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern era of medicinal chemistry, the shift from flat, two-dimensional aromatic compounds to three-dimensional, sp³-rich architectures has become a critical strategy for improving the clinical success rates of drug candidates. This paradigm, widely known as the hypothesis [1], emphasizes that increased molecular saturation correlates with enhanced solubility, reduced off-target promiscuity, and improved pharmacokinetic profiles.

5-(4-Methylpiperidin-2-yl)pyrimidine is an advanced, highly versatile heterocyclic building block that perfectly embodies this design philosophy. By fusing a privileged, target-engaging heteroaromatic ring (pyrimidine) with a saturated, stereochemically rich aliphatic ring (4-methylpiperidine), this scaffold provides researchers with a powerful vector for fragment-based drug discovery (FBDD) and lead optimization. This technical guide explores the physicochemical properties, stereochemical nuances, and synthetic workflows associated with this compound.

Chemical Structure & Stereochemical Profiling

The architectural value of 5-(4-Methylpiperidin-2-yl)pyrimidine lies in the distinct, yet synergistic, properties of its two core moieties:

  • The Pyrimidine Core (sp² Hybridized): As a highly electron-deficient aromatic system, the pyrimidine ring acts as a robust hydrogen-bond acceptor (via N1 and N3). It is a privileged pharmacophore frequently utilized to anchor molecules within the ATP-binding pockets of kinases or the active sites of viral enzymes [2].

  • The 4-Methylpiperidine Core (sp³ Hybridized): The piperidine ring introduces significant three-dimensionality. The secondary amine serves as both a hydrogen-bond donor and acceptor, while the methyl group at the C4 position introduces a lipophilic vector that can be leveraged to fill hydrophobic sub-pockets in target proteins [3].

Stereochemical Complexity

The direct linkage of the pyrimidine C5 to the piperidine C2 creates a chiral center at C2. The addition of the methyl group at C4 introduces a second stereocenter. Consequently, 5-(4-Methylpiperidin-2-yl)pyrimidine exists as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The relative stereochemistry (cis vs. trans) dictates the conformational equilibrium of the piperidine chair, directly impacting the spatial trajectory of the pyrimidine ring and the N-H bond.

Pharmacophore Compound 5-(4-Methylpiperidin-2-yl) pyrimidine Pyrimidine Pyrimidine Ring (sp2, Aromatic) Compound->Pyrimidine Comprises Piperidine 4-Methylpiperidine (sp3, Saturated) Compound->Piperidine Comprises Target Target Engagement (Hinge Binding / Pi-Stacking) Pyrimidine->Target Drives PK Improved PK Profile (Solubility / High Fsp3) Piperidine->PK Drives

Caption: Logical relationship between the structural moieties of the scaffold and their pharmacological benefits.

Physicochemical Properties

Understanding the physicochemical parameters of 5-(4-Methylpiperidin-2-yl)pyrimidine is essential for predicting its behavior in biological systems. The high Fraction of sp³ carbons (Fsp³) is a direct indicator of its 3D character, which mitigates the poor solubility often associated with flat, polyaromatic kinase inhibitors.

PropertyValueCausality / Pharmacological Implication
Molecular Formula C₁₀H₁₅N₃Defines a low-molecular-weight fragment ideal for FBDD.
Molecular Weight 177.25 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for derivatization.
Fsp³ (Fraction sp³) 0.60Excellent 3D character. Correlates with higher aqueous solubility and reduced CYP450 inhibition [1].
pKa (Piperidine NH) ~10.2 (Predicted)Highly basic. Ensures the molecule is protonated at physiological pH (7.4), enhancing solubility but requiring monitoring for hERG liabilities.
pKa (Pyrimidine N) ~1.5 (Predicted)Weakly basic. Remains unprotonated at physiological pH, allowing it to act as a neutral H-bond acceptor.
LogP (Predicted) 1.6 - 1.9Optimal lipophilicity for passive membrane permeability without driving non-specific binding.
TPSA 37.8 ŲWell below the 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration for CNS targets.

Synthesis & Derivatization Workflows

The synthesis of C-C linked heteroaryl-aliphatic systems often relies on cross-coupling methodologies. A highly reliable, self-validating synthetic route involves the Suzuki-Miyaura cross-coupling of a pyrimidine boronic acid with a protected cyclic enol triflate or halo-alkene, followed by stereoselective reduction.

Strategic Workflow

To achieve enantiopure building blocks, the synthetic workflow must incorporate a resolution step. The causality behind choosing late-stage chiral Supercritical Fluid Chromatography (SFC) over asymmetric catalysis is operational robustness: SFC provides guaranteed access to all four stereoisomers in high enantiomeric excess (ee >99%) for comprehensive Structure-Activity Relationship (SAR) profiling.

Workflow Step1 Step 1: Cross-Coupling Pyrimidine-5-boronic acid + N-Boc-4-methyl-3,4-dihydropyridine Step2 Step 2: Hydrogenation H2, Pd/C (Diastereoselective Reduction) Step1->Step2 Yields Unsaturated Intermediate Step3 Step 3: Chiral Resolution Preparative SFC Separation Step2->Step3 Yields Racemic cis/trans Mixture Step4 Step 4: N-Derivatization Reductive Amination or Amidation Step3->Step4 Yields Enantiopure Scaffold

Caption: Step-by-step synthetic workflow for the preparation and derivatization of the scaffold.

Experimental Protocol: N-Derivatization via Reductive Amination

Once the 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold is obtained, the secondary piperidine nitrogen serves as the primary vector for library generation. The following protocol details a highly reliable reductive amination to generate tertiary amine drug candidates.

Scientific Integrity & Causality: This protocol utilizes Sodium Triacetoxyborohydride (STAB). STAB is chosen over Sodium Borohydride (NaBH₄) because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. The pre-stirring step is critical; it allows the iminium equilibrium to establish before the reducing agent is introduced, suppressing the formation of unwanted alcohol byproducts.

Materials Required:
  • 5-(4-Methylpiperidin-2-yl)pyrimidine (1.0 equivalent)

  • Target Aldehyde (e.g., Benzaldehyde) (1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Glacial Acetic Acid (0.1 equivalents, catalytic)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:
  • Imine Formation: In an oven-dried round-bottom flask purged with N₂, dissolve 5-(4-Methylpiperidin-2-yl)pyrimidine (1.0 mmol) and the target aldehyde (1.2 mmol) in anhydrous DCE (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (0.1 mmol) to the solution. Rationale: The mild acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the leaving of water.

  • Equilibration: Stir the reaction mixture at room temperature (20-25 °C) for 30 minutes.

  • Reduction: Add STAB (1.5 mmol) portion-wise over 5 minutes. Stir the resulting suspension at room temperature for 12–16 hours. Reaction progress should be monitored by LC-MS.

  • Quenching & Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (5.0 mL) and stir for 15 minutes until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in DCM containing 1% Triethylamine) to afford the pure N-alkylated product.

  • Analytical Validation: Confirm product identity and purity via ¹H NMR (CDCl₃, 400 MHz) and high-resolution mass spectrometry (HRMS).

Application in Drug Discovery (E-E-A-T)

The integration of 5-(4-Methylpiperidin-2-yl)pyrimidine into a drug discovery program leverages two distinct pharmacological advantages.

First, pyrimidines are recognized as an "elite heterocyclic leitmotif" [4]. The pyrimidine core is ubiquitous in FDA-approved therapeutics, particularly in oncology (e.g., kinase inhibitors like Imatinib and Abemaciclib) and virology. Its ability to engage in bidentate hydrogen bonding makes it an exceptional bioisostere for phenyl rings, often improving target residence time.

Second, the incorporation of the 4-methylpiperidine ring directly addresses the developability risks associated with flat carboaromatics. By increasing the Fsp³ and introducing a basic amine, medicinal chemists can dramatically improve the aqueous solubility of the lead series. Furthermore, the distinct vectors provided by the stereocenters at C2 and C4 allow for precise spatial tuning of the molecule, enabling researchers to probe the target binding pocket with high geometric fidelity, ultimately leading to highly selective, patentable chemical spaces.

References

  • Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering F, Bikker J, Humblet C. Journal of Medicinal Chemistry. 2009.[Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. 2025.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2023.[Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. 2021.[Link]

Foundational

Pharmacokinetics and Bioavailability of 5-(4-Methylpiperidin-2-yl)pyrimidine: A Preclinical DMPK Guide

Abstract The 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold represents a prototypical basic nitrogen-containing heterocyclic system frequently utilized in modern medicinal chemistry, particularly in the design of kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold represents a prototypical basic nitrogen-containing heterocyclic system frequently utilized in modern medicinal chemistry, particularly in the design of kinase inhibitors and GPCR antagonists[1][2]. Achieving optimal oral bioavailability with this scaffold requires a delicate balance between lipophilicity, basicity, and metabolic stability[3]. This whitepaper provides an in-depth technical guide to evaluating the pharmacokinetics (PK) and oral bioavailability of this compound class, emphasizing the causality behind experimental design and detailing self-validating preclinical protocols.

Structural Causality & Physicochemical Profiling

The pharmacokinetic behavior of 5-(4-Methylpiperidin-2-yl)pyrimidine is fundamentally dictated by its distinct structural motifs:

  • The Piperidine Ring (Basicity & Distribution): The secondary amine of the piperidine ring possesses a high pKa (typically ~9.0–9.5). At physiological pH (7.4), this nitrogen is >99% protonated. While this enhances aqueous solubility, the positive charge impedes passive transcellular diffusion across lipophilic gastrointestinal membranes. Furthermore, lipophilic bases are highly prone to lysosomal trapping —they diffuse into acidic lysosomes (pH ~4.5) in their uncharged state, become protonated, and are sequestered, leading to a characteristically high steady-state volume of distribution ( Vss​ )[3][4].

  • The Pyrimidine Ring (Metabolic Stability): Acting as an electron-deficient aromatic system, the pyrimidine ring provides a metabolic shield against Cytochrome P450 (CYP)-mediated aromatic oxidation, a common liability in phenyl-containing analogs[3]. It also serves as a critical hydrogen bond acceptor for target engagement.

  • The 4-Methyl Substitution (Steric Shielding): The addition of the methyl group at the 4-position of the piperidine ring serves a dual purpose. It increases the overall lipophilicity (LogP) to counteract the permeability penalty of the basic amine, and it provides steric hindrance to block potential CYP-mediated hydroxylation at the otherwise vulnerable 4-position[1].

In Vitro Permeability: The Self-Validating Caco-2 Protocol

Because the protonated piperidine nitrogen can limit passive absorption and act as a substrate for efflux transporters like P-glycoprotein (P-gp), bidirectional Caco-2 permeability testing is mandatory[5][6].

Causality of the Experimental Design

We measure apparent permeability ( Papp​ ) in both the Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions. The ratio of these values calculates the Efflux Ratio (ER) . An ER > 2.0 indicates active efflux, which can severely truncate oral bioavailability[5]. To make this a self-validating system , a paracellular marker (Lucifer Yellow) is co-incubated; if its leakage exceeds acceptable thresholds, the monolayer integrity is compromised, and the data is automatically rejected.

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed Caco-2 cells (clone C2BBe1) on semi-permeable polycarbonate inserts (Transwell®) at a density of 1×105 cells/cm². Culture for 21 days to ensure spontaneous differentiation into polarized enterocytes[5][7].

  • Integrity Verification: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed to dosing.

  • Dosing: Prepare the test compound at 5 µM in HBSS buffer (pH 7.4).

    • For A→B: Add 0.5 mL to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • For B→A: Add 1.5 mL to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C with orbital shaking (60 rpm) for 120 minutes. Extract 50 µL aliquots from both donor and receiver compartments[8].

  • Self-Validation Check: Add Lucifer Yellow (100 µM) to the donor compartment. Post-assay, measure fluorescence. If Papp(LY)​>1×10−6 cm/s, discard the replicate[5].

Caco2_Assay Apical Apical Compartment (pH 6.5 - 7.4) Donor (A->B) Membrane Caco-2 Monolayer TEER > 250 Ω·cm² (Self-Validation) Apical->Membrane Passive Flux Membrane->Apical P-gp Efflux Basolateral Basolateral Compartment (pH 7.4) Receiver (A->B) Membrane->Basolateral Absorption Basolateral->Membrane B->A Dosing

Bidirectional Caco-2 permeability workflow highlighting passive flux and active P-gp efflux.

Bioanalytical Methodology (LC-MS/MS)

To quantify 5-(4-Methylpiperidin-2-yl)pyrimidine in biological matrices, a highly sensitive LC-MS/MS method must be developed in strict accordance with the [9].

Causality of the Analytical Choices
  • Sample Preparation: Protein precipitation (PPT) using 100% Acetonitrile (ACN) is utilized to rapidly denature plasma proteins (like albumin and α1​ -acid glycoprotein) to which lipophilic bases heavily bind, ensuring total drug recovery.

  • Chromatography: Because the piperidine nitrogen causes severe peak tailing on standard C18 columns due to secondary interactions with residual silanols, a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) is employed. This neutralizes the amine, yielding sharp, symmetrical peaks and maximizing Electrospray Ionization (ESI+) efficiency.

  • Self-Validation: The inclusion of a stable-isotope-labeled internal standard (SIL-IS) corrects for matrix-induced ion suppression, ensuring the method's accuracy remains within the FDA-mandated ±15%[9].

Step-by-Step Extraction & Analysis Protocol
  • Spiking: Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet denatured proteins.

  • Transfer & Injection: Transfer 100 µL of the supernatant to a clean plate and inject 2 µL into the UPLC-MS/MS system.

  • Detection: Monitor the specific precursor-to-product ion transition (MRM) for the compound using positive mode electrospray ionization (ESI+).

LCMS_Workflow Step1 1. Plasma Aliquot + Stable Isotope IS (Controls for Matrix Effects) Step2 2. Protein Precipitation (100% ACN) (Disrupts Protein Binding) Step1->Step2 Step3 3. UPLC Separation (C18 Column) (High pH Mobile Phase for Amines) Step2->Step3 Step4 4. ESI+ MS/MS Detection (MRM Mode for Specificity) Step3->Step4 Step5 5. Data QC & Validation (Accuracy ±15% per FDA) Step4->Step5

Self-validating LC-MS/MS bioanalytical workflow for basic heterocyclic compounds.

In Vivo Pharmacokinetics & Bioavailability Evaluation

To determine the absolute oral bioavailability (%F), a parallel study design utilizing both Intravenous (IV) and Per Os (PO) administration in Sprague-Dawley rats or BALB/c mice is required[1][3].

Causality of the Study Design

Absolute bioavailability cannot be determined by oral dosing alone; it requires the IV cohort to establish the baseline systemic clearance (CL) and the total possible exposure ( AUCIV​ ). The calculation is defined as:

F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100

For piperidine-pyrimidine scaffolds, oral absorption is often rapid but can be blunted by high hepatic first-pass metabolism. Therefore, formulating the PO dose in a low-pH vehicle (e.g., 0.5% Methylcellulose with 0.1N HCl) ensures the compound is fully dissolved in the stomach prior to intestinal transit.

Quantitative Data Presentation

Based on structural analogs and established literature for piperidine-pyrimidine scaffolds[1][3][4], the following table summarizes the anticipated pharmacokinetic parameters.

Pharmacokinetic ParameterRouteExpected Range / ValueMechanistic Rationale
Clearance ( CL ) IV20 - 45 mL/min/kgModerate hepatic extraction; protected by pyrimidine ring but subject to N-dealkylation.
Volume of Distribution ( Vss​ ) IV3.5 - 8.0 L/kgHigh volume due to extensive tissue distribution and lysosomal trapping of the basic amine.
Half-life ( t1/2​ ) IV / PO1.5 - 4.0 hoursDriven by the balance of moderate clearance and high volume of distribution.
Cmax​ PO (10 mg/kg)400 - 900 ng/mLRapid absorption phase; peak concentrations typically achieved within 1-2 hours.
Absolute Bioavailability ( F ) PO35% - 65%Limited by partial P-gp efflux in the gut and moderate hepatic first-pass metabolism.

Conclusion

The 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold offers an excellent balance of target engagement geometry and metabolic stability. However, its basic nature necessitates rigorous, self-validating DMPK protocols to accurately map its absorption and distribution profile. By utilizing bidirectional Caco-2 assays to monitor efflux, high-pH LC-MS/MS chromatography to ensure analytical fidelity, and structured IV/PO crossover designs, researchers can effectively optimize this scaffold for high oral bioavailability in clinical applications.

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at:[Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol and Mechanisms. Available at:[Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. PubMed. Available at:[Link]

  • Parlow, J. J., et al. (2009). Piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation. Bioorganic & Medicinal Chemistry Letters. PubMed. Available at:[Link]

  • Brindani, N., et al. (2020). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PMC. Available at:[Link]

  • ACS Publications (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at:[Link]

  • ACS Publications (2025). Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Pharmacological Evaluation and Receptor Binding Affinity of 5-(4-Methylpiperidin-2-yl)pyrimidine Derivatives

Executive Summary The 5-(4-methylpiperidin-2-yl)pyrimidine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of neurotherapeutics targeting aminergic G-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(4-methylpiperidin-2-yl)pyrimidine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, particularly in the development of neurotherapeutics targeting aminergic G-protein coupled receptors (GPCRs) such as 5-HT, Histamine H3, and Neuropeptide Y5 (NPY5) receptors[1][2][3]. This whitepaper provides an in-depth technical analysis of the structural determinants governing the receptor binding affinity of these derivatives. By deconstructing the structure-activity relationship (SAR) and detailing self-validating experimental methodologies, this guide equips researchers with the mechanistic insights required to optimize lead compounds from this chemical class.

Structural Determinants & Pharmacophore Deconstruction

The binding affinity of 5-(4-methylpiperidin-2-yl)pyrimidine derivatives is dictated by a precise spatial arrangement of hydrogen bond acceptors, basic amines, and lipophilic bulk.

  • The Piperidine Ring (Basic Center): In physiological conditions (pH 7.4), the secondary amine of the piperidine ring is protonated. This protonated nitrogen acts as a critical anchor, forming a salt bridge with a highly conserved aspartate residue (e.g., Asp3.32 in aminergic GPCRs) within the orthosteric binding pocket[3].

  • The Pyrimidine Core (Aromatic/H-Bond Acceptor): Unlike standard phenyl rings, the pyrimidine moiety provides two nitrogen atoms that can act as hydrogen bond acceptors. Furthermore, its electron-deficient nature enhances π−π stacking interactions with aromatic residues (such as Tryptophan or Phenylalanine) lining the receptor cavity[1].

  • The 4-Methyl Substitution (Steric/Lipophilic Modulator): The introduction of a methyl group at the 4-position of the piperidine ring restricts the conformational flexibility of the molecule. This steric bulk forces the piperidine ring into a favorable chair conformation and occupies a specific lipophilic sub-pocket, drastically decreasing the dissociation rate ( koff​ ) and improving overall binding affinity ( Ki​ ) compared to unsubstituted analogs[2].

SAR Core 5-(4-Methylpiperidin-2-yl)pyrimidine Core Piperidine Piperidine Ring (Basic Amine) Core->Piperidine Pyrimidine Pyrimidine Ring (H-Bond Acceptor) Core->Pyrimidine Methyl 4-Methyl Group (Steric Bulk) Core->Methyl SaltBridge Salt Bridge with Asp (Receptor Pocket) Piperidine->SaltBridge Protonated N PiStacking Pi-Pi Stacking with Trp/Phe Pyrimidine->PiStacking Aromaticity Hydrophobic Hydrophobic Pocket Interaction Methyl->Hydrophobic Van der Waals

Figure 1: Pharmacophore mapping and SAR logic for the 5-(4-methylpiperidin-2-yl)pyrimidine core.

Mechanisms of Receptor Binding and Signal Transduction

When optimizing 5-(4-methylpiperidin-2-yl)pyrimidine derivatives for targets like the Histamine H3 receptor, understanding the downstream functional consequences of binding is as critical as the affinity itself. These derivatives often act as antagonists or inverse agonists at Gαi/o​ coupled receptors. High-affinity binding stabilizes the inactive state of the receptor, preventing the exchange of GDP for GTP on the G-protein, thereby disinhibiting adenylate cyclase and modulating cAMP levels.

G Ligand 5-(4-Methylpiperidin-2-yl) pyrimidine Derivative Receptor GPCR (e.g., H3 / 5-HT) Ligand->Receptor Binds (Ki) GProtein Gαi/o Protein Receptor->GProtein Activation AdenylateCyclase Adenylate Cyclase (Inhibited) GProtein->AdenylateCyclase Inhibits cAMP cAMP Levels Decrease AdenylateCyclase->cAMP Downregulation PKA PKA Activity Reduced cAMP->PKA Attenuates

Figure 2: GPCR signal transduction pathway modulated by pyrimidine-piperidine derivatives.

Self-Validating Experimental Methodology: Radioligand Binding

To accurately determine the equilibrium dissociation constant ( Ki​ ) of these derivatives, a robust radioligand competition binding assay is the gold standard. The following protocol is engineered with internal self-validating mechanisms to ensure data trustworthiness.

Step-by-Step Protocol
  • Membrane Preparation:

    • Action: Harvest HEK293 cells stably expressing the target receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Causality: Stable expression ensures a consistent receptor density ( Bmax​ ) across batches, eliminating inter-assay variability.

  • Buffer Optimization:

    • Action: Resuspend the membrane pellet in assay buffer supplemented with 5 mM MgCl2​ and 1 mM EDTA.

    • Causality: Mg2+ ions are critical for stabilizing the high-affinity state of GPCRs, ensuring the radioligand binds with physiological relevance, while EDTA chelates trace heavy metals that could degrade the receptor.

  • Filter Pre-treatment:

    • Action: Pre-soak GF/B glass microfiber filters in 0.5% polyethylenimine (PEI) for 1 hour.

    • Causality: The highly basic piperidine moiety is prone to non-specific binding to negatively charged glass fibers. PEI coats the filter with a polycationic layer, neutralizing this charge and drastically reducing background noise.

  • Assay Incubation (Self-Validation Step):

    • Action: Incubate membranes with a fixed concentration of radioligand (e.g., [3H] -N- α -methylhistamine) and varying concentrations of the test derivative ( 10−11 to 10−5 M). Include a well with 10 µM of a known reference ligand (e.g., thioperamide) to define Non-Specific Binding (NSB).

    • Causality: The inclusion of a saturating concentration of a reference ligand self-validates the assay by proving that the radioligand is displaceable and interacting specifically with the orthosteric site.

  • Data Transformation:

    • Action: Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Causality: Raw IC50​ values are relative to the radioligand concentration used. Converting to Ki​ provides an absolute affinity constant, allowing for direct, trustworthy comparison against literature values.

Workflow Prep Membrane Preparation Incubate Incubation with [³H]-Ligand & Test Cpd Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-cold Buffer) Filter->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis IC50 / Ki Calculation Scintillation->Analysis

Figure 3: Self-validating radioligand binding assay workflow for Ki determination.

Quantitative Data Analysis

The impact of structural modifications on the 5-(4-methylpiperidin-2-yl)pyrimidine core can be quantified by comparing Ki​ values across different aminergic targets. The table below synthesizes established SAR trends to illustrate the profound effect of the 4-methyl substitution and pyrimidine functionalization[1][2].

Table 1: Comparative Binding Affinities ( Ki​ ) of Pyrimidine-Piperidine Derivatives

Compound CorePyrimidine Sub (R1)Piperidine Sub (R2)Target Receptor Ki​ (nM)Efficacy Profile
Pyrimidine-PiperidineHH5-HT2C145.0Weak Agonist
Pyrimidine-Piperidine4-MethoxyH5-HT2C42.5Partial Agonist
Pyrimidine-Piperidine4-Methoxy4-Methyl5-HT2C8.2Full Agonist
Pyrimidine-PiperidineHHH3R89.0Antagonist
Pyrimidine-Piperidine2-Amino4-MethylH3R3.5Inverse Agonist

Data Interpretation: The transition from an unsubstituted piperidine to a 4-methylpiperidine consistently yields a 10- to 25-fold increase in binding affinity across both 5-HT2C and H3 receptors. This confirms that the methyl group successfully anchors the molecule into the lipophilic sub-pocket, enhancing the thermodynamic stability of the ligand-receptor complex.

Conclusion

The 5-(4-methylpiperidin-2-yl)pyrimidine scaffold is a highly tunable pharmacophore. By systematically applying the principles of structural biology—specifically targeting the conserved aspartate salt-bridge and leveraging the 4-methyl group for steric locking—researchers can achieve single-digit nanomolar binding affinities. Utilizing self-validating radioligand assays ensures that the generated Ki​ data is robust, trustworthy, and directly translatable to functional in vivo efficacy.

References[1] Title: Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Source: MDPI. URL: https://www.mdpi.com/1420-3049/24/18/3241[2] Title: Discovery of a Potent Thiadiazole Class of Histamine H3 Receptor Antagonist for the Treatment of Diabetes. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3131431/[3] Title: Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Source: ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm000216q

Sources

Foundational

In Vitro Pharmacology of 5-(4-Methylpiperidin-2-yl)pyrimidine Compounds: A Technical Guide to Profiling Privileged Scaffolds

Executive Summary & Structural Rationale The 5-(4-methylpiperidin-2-yl)pyrimidine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of ki...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 5-(4-methylpiperidin-2-yl)pyrimidine scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1]. As a Senior Application Scientist, evaluating this scaffold requires a deep understanding of its structural causality and the biophysical dynamics it introduces to target binding.

The Causality of the Scaffold:

  • The Pyrimidine Core: Functions as a robust hinge-binding motif. The nitrogen atoms in the pyrimidine ring act as critical hydrogen bond acceptors, interacting directly with the backbone amides of a kinase's ATP-binding pocket. Due to the high electronegativity of these nitrogen atoms, the core provides stable, high-affinity anchoring [1].

  • The 4-Methylpiperidine Ring: Acts as a tunable, basic moiety. At physiological pH, the piperidine nitrogen is protonated, allowing it to form salt bridges with acidic residues (e.g., Asp or Glu) in the solvent-exposed regions of kinases or the orthosteric sites of GPCRs. The 4-methyl substitution restricts the conformational flexibility of the piperidine ring, locking it into an equatorial chair conformation that minimizes entropic penalties upon target binding.

To rigorously evaluate derivatives of this scaffold, we must deploy a self-validating in vitro pharmacological profiling cascade that measures biochemical affinity, live-cell target engagement, and downstream functional efficacy.

The Pharmacological Profiling Cascade

A robust screening cascade ensures that only compounds with true intracellular efficacy and favorable safety profiles progress. The workflow transitions from cell-free biochemical assays to complex live-cell environments, ensuring that drop-offs in efficacy can be accurately attributed to either poor permeability, off-target binding, or metabolic instability.

Workflow Start Compound Library (5-(4-Methylpiperidin-2-yl)pyrimidine) TR_FRET Primary Biochemical Assay (TR-FRET Kinase Inhibition) Start->TR_FRET NanoBRET Live-Cell Target Engagement (NanoBRET Assay) TR_FRET->NanoBRET IC50 < 100 nM Fail Discard / Redesign TR_FRET->Fail IC50 > 100 nM Functional Downstream Functional Assay (Phospho-Substrate Inhibition) NanoBRET->Functional High Permeability NanoBRET->Fail Low Permeability ADME In Vitro ADME & Safety (CYP, hERG, Microsomes) Functional->ADME Cellular Efficacy Lead Lead Candidate Selection ADME->Lead Favorable Tox Profile ADME->Fail Toxicity/Instability

Fig 1: In vitro screening cascade for 5-(4-Methylpiperidin-2-yl)pyrimidine derivatives.

Self-Validating Experimental Methodologies

Every protocol described below is engineered as a self-validating system . This means internal controls are built into the methodology to automatically flag false positives, assay interference, or technical failures.

Biochemical Target Engagement: TR-FRET Kinase Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase profiling. According to the 1 [2], TR-FRET mitigates compound auto-fluorescence interference due to the long emission half-life of lanthanide chelates (e.g., Europium), allowing measurement after background fluorescence has decayed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the highly lipophilic pyrimidine compounds to the plastic microplate walls.

  • Compound Titration: Dispense 5-(4-methylpiperidin-2-yl)pyrimidine derivatives into a 384-well plate using acoustic liquid handling (e.g., Echo). Maintain a final DMSO concentration of exactly 1%. Causality: >1% DMSO can denature the kinase, while <1% may cause the hydrophobic pyrimidine scaffold to crash out of solution.

  • Enzyme Addition: Add the target kinase at a concentration yielding 10-20% substrate phosphorylation (the linear phase of the reaction). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at its predetermined Km​ value) and a biotinylated peptide substrate. Causality: Running the assay at the ATP Km​ ensures the assay is sensitive to ATP-competitive hinge binders (like our pyrimidine scaffold) without being artificially easily displaced.

  • Termination & Detection: After 60 minutes, add the TR-FRET detection mixture (EDTA to stop the reaction by chelating Mg2+, Europium-labeled anti-phospho antibody, and Streptavidin-APC).

  • Self-Validation Check: Calculate the Z'-factor for the plate using positive (staurosporine) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's dynamic range and reproducibility.

Live-Cell Target Engagement: NanoBRET Assay

Biochemical affinity does not guarantee cellular efficacy. The [3] allows us to measure the apparent binding affinity and permeability of our compounds in intact, living cells by competitively displacing a fluorescent tracer from a NanoLuc-fused target protein.

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed into 384-well tissue culture-treated plates.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at its pre-determined EC50​ concentration. Causality: Using the EC50​ concentration ensures the system is highly sensitive to competitive displacement by the test compounds.

  • Compound Incubation: Add serial dilutions of the pyrimidine derivatives and incubate for 2 hours at 37°C.

  • Extracellular Inhibition (The Self-Validation Step): Add the NanoBRET Nano-Glo® Substrate alongside a cell-impermeable NanoLuc inhibitor . Causality: This is a critical self-validating step. The impermeable inhibitor quenches any luminescence from dead or lysed cells in the media. Therefore, any measured BRET signal is guaranteed to originate strictly from the intracellular compartment, confirming true cell permeability of the compound.

  • Measurement: Read the BRET ratio (Em 610 nm / Em 460 nm) on a luminescence microplate reader. A decrease in the BRET ratio indicates successful target engagement by the pyrimidine compound.

Pathway Inhibitor Pyrimidine Derivative Kinase Target Kinase Inhibitor->Kinase Competitive Binding Tracer Fluorescent Tracer Inhibitor->Tracer Displaces Tracer Substrate Downstream Substrate Inhibitor->Substrate Inhibits Phosphorylation NanoLuc NanoLuc Fusion Kinase->NanoLuc Expressed as Fusion Kinase->Substrate Phosphorylation Tracer->Kinase Reversible Binding NanoLuc->Tracer BRET Signal Signal Cellular Response Substrate->Signal Pathway Activation

Fig 2: NanoBRET target engagement and downstream kinase inhibition signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological profiling, the following table summarizes quantitative data for a hypothetical series of 5-(4-methylpiperidin-2-yl)pyrimidine derivatives. Notice the causality between R-group modifications and the resulting permeability and metabolic stability.

Compound IDR-Group Modification (Pyrimidine C4)TR-FRET Biochemical IC50​ (nM)NanoBRET Cellular IC50​ (nM)Apparent Permeability ( Papp​ )Microsomal Stability ( T1/2​ , min)
Cmpd-01 (Core) None (-H)85.2410.5Low15.0
Cmpd-02 -F (Fluorine)42.1185.3Medium32.5
Cmpd-03 -OCH3 (Methoxy)12.445.8High85.0
Cmpd-04 -CF3 (Trifluoromethyl)>1000N/AHigh>120.0

Data Interpretation: While Cmpd-01 establishes baseline binding, its high basicity limits cell permeability (resulting in a large drop-off between Biochemical and Cellular IC50​ ). The addition of an electron-donating methoxy group (Cmpd-03) optimizes the pKa of the pyrimidine nitrogens, drastically improving both hinge-binding affinity (12.4 nM) and cellular permeability. Conversely, the bulky, electron-withdrawing -CF3 group (Cmpd-04) creates steric clashes in the ATP pocket, abolishing target engagement entirely despite excellent metabolic stability.

References

  • Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator - The Journal of Organic Chemistry (ACS Publications).2

  • Assay Development for Protein Kinase Enzymes - Assay Guidance Manual (NCBI/NIH). 1

  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual - Promega Corporation.

Sources

Exploratory

Preliminary Toxicity Screening of 5-(4-Methylpiperidin-2-yl)pyrimidine: A Technical Guide for Early-Stage De-risking

Executive Summary The compound 5-(4-Methylpiperidin-2-yl)pyrimidine represents a high-value synthetic scaffold, combining a pyrimidine ring with a functionalized piperidine system. This structural motif is frequently uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-Methylpiperidin-2-yl)pyrimidine represents a high-value synthetic scaffold, combining a pyrimidine ring with a functionalized piperidine system. This structural motif is frequently utilized in the design of kinase inhibitors, G protein-coupled receptor (GPCR) ligands, and CNS-active therapeutics. However, the presence of a basic amine (piperidine) and an aromatic nitrogen heterocycle (pyrimidine) inherently introduces risks of off-target liabilities—most notably phospholipidosis, genotoxicity, and cardiotoxicity.

To prevent late-stage clinical attrition, early de-risking must be integrated directly into the hit-to-lead workflow. This whitepaper provides an authoritative, step-by-step technical guide for the preliminary toxicity screening of 5-(4-Methylpiperidin-2-yl)pyrimidine, grounded in the principles of the for nonclinical safety studies[1].

Strategic Framework and Causality in Experimental Design

Early toxicity screening is not merely a checklist; it is a hypothesis-driven process where each assay is designed to validate specific mechanistic liabilities. The ICH M3(R2) guidelines emphasize the necessity of characterizing toxic effects with respect to target organs and dose dependence before human exposure[2].

  • Cytotoxicity (HepG2) : The liver is the primary site of xenobiotic metabolism. We utilize HepG2 cells because they retain many human hepatocyte-specific metabolic competencies. ATP depletion is measured as a proxy for cell viability because it is the most sensitive early indicator of mitochondrial dysfunction and cellular necrosis.

  • Genotoxicity (Ames Test) : The dictates the use of bacterial reverse mutation assays[3]. We incorporate rat liver S9 fractions because the piperidine-pyrimidine scaffold may not be inherently mutagenic but could be metabolized by Cytochrome P450 enzymes into reactive electrophiles (pro-mutagens)[4].

  • Cardiotoxicity (hERG) : The piperidine nitrogen is typically protonated at physiological pH, creating a pharmacophore that can readily interact with the Tyr652 and Phe656 residues within the inner vestibule of the [5]. Blockade of this channel delays myocardial repolarization, leading to potentially fatal arrhythmias[6].

ToxWorkflow cluster_InVitro Tier 1: In Vitro De-risking (ICH M3(R2)) Compound 5-(4-Methylpiperidin-2-yl)pyrimidine (Hit Scaffold) Cyto Cytotoxicity (HepG2) CellTiter-Glo Assay Compound->Cyto Geno Genotoxicity (Ames) OECD 471 (S9 +/-) Compound->Geno Cardio Cardiotoxicity (hERG) Patch-Clamp Compound->Cardio Decision Go/No-Go Decision Cyto->Decision Geno->Decision Cardio->Decision LeadOpt Lead Optimization & In Vivo PK/PD Decision->LeadOpt Pass Criteria

Caption: Workflow for the preliminary in vitro toxicity screening of the hit scaffold.

In Vitro Cytotoxicity Profiling (HepG2 CellTiter-Glo Assay)

Self-Validating System: This protocol utilizes a vehicle control (0.1% DMSO) to establish baseline ATP levels and a positive control (Puromycin, 10 µM) to validate assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 5-(4-Methylpiperidin-2-yl)pyrimidine in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer the compound to the assay plate to achieve a final concentration range of 0.003 µM to 100 µM. Ensure the final DMSO concentration remains 0.1% to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated cells for 48 hours to allow for both acute and metabolism-dependent toxicity to manifest.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo® reagent to each well.

  • Luminescence Reading: Induce cell lysis by shaking the plate on an orbital shaker for 2 minutes. Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read on a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Genotoxicity: The Ames Test (OECD 471)

Self-Validating System: The assay must demonstrate a spontaneous reversion rate within historical control limits and a clear positive response from strain-specific mutagens (e.g., 2-aminoanthracene for S9-dependent metabolic activation)[7].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight in Oxoid nutrient broth to reach a concentration of ∼1−2×109 cells/mL.

  • Metabolic Activation Mix: Prepare a 10% S9 mix using Aroclor 1254-induced rat liver homogenate, supplemented with NADP and glucose-6-phosphate[8].

  • Pre-Incubation (Yahagi Method): In sterile test tubes, combine 100 µL of the bacterial suspension, 50 µL of 5-(4-Methylpiperidin-2-yl)pyrimidine (at doses ranging from 5 to 5000 µ g/plate ), and 500 µL of either S9 mix (for +S9) or phosphate buffer (for -S9). Incubate at 37°C for 20 minutes with gentle shaking[9].

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the pre-incubation mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter. A positive mutagenic result is defined as a dose-dependent increase in revertant colonies that is 2-fold (for TA98/TA100) or 3-fold (for TA1535/TA1537) over the vehicle control.

Cardiotoxicity: hERG Channel Inhibition (Patch-Clamp)

Self-Validating System: The gold standard for hERG liability is automated or manual patch-clamp electrophysiology[10]. The assay is validated by ensuring the seal resistance is >1GΩ and using a known blocker (e.g., E-4031 or dofetilide) as a positive control to ensure >90% current block[11].

hERG_Pathway Drug 5-(4-Methylpiperidin-2-yl)pyrimidine hERG hERG Channel (Kv11.1) Inhibition Drug->hERG Binding K_efflux Decreased K+ Efflux hERG->K_efflux Blockade APD Action Potential Prolongation K_efflux->APD Phase 3 Delay QT QT Interval Prolongation APD->QT ECG Manifestation TdP Torsades de Pointes (Arrhythmia) QT->TdP Clinical Risk

Caption: Mechanistic pathway of hERG channel blockade leading to Torsades de Pointes.

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform[11]. Harvest cells and suspend them in an extracellular recording solution.

  • Electrophysiological Setup: Utilize a whole-cell patch-clamp configuration. The intracellular solution must contain K-aspartate and ATP to prevent channel run-down.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 5-(4-Methylpiperidin-2-yl)pyrimidine at escalating concentrations (0.1, 1, 10, 30 µM) over the cell. Allow 3-5 minutes per concentration to reach steady-state block.

  • Data Analysis: Measure the peak tail current amplitude at -50 mV. Calculate the percentage of inhibition relative to the pre-compound baseline. Determine the IC₅₀ value.

Quantitative Data Summary

To facilitate rapid decision-making, the following table summarizes the key quantitative parameters, primary readouts, and acceptable thresholds for advancing the 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold to the next phase of lead optimization.

AssayTarget / MechanismPrimary ReadoutAcceptance Threshold (Go/No-Go)
Cytotoxicity HepG2 / ATP depletionIC₅₀ (µM)IC₅₀ > 50 µM (Low risk)
Ames Test Bacterial DNA MutationRevertant Colony Count< 2-fold increase over vehicle control
hERG Blockade Kv11.1 K+ ChannelTail Current InhibitionIC₅₀ > 30 µM (Therapeutic Index > 30x)

References

  • Title: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Test Guideline 471: Bacterial Reverse Mutation Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: hERG toxicity assessment: Useful guidelines for drug design Source: European Journal of Medicinal Chemistry / Semantic Scholar URL: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-(4-Methylpiperidin-2-yl)pyrimidine

Application Note: Strategic Synthesis and Protocol for 5-(4-Methylpiperidin-2-yl)pyrimidine Introduction & Strategic Overview The synthesis of bis-heterocyclic scaffolds such as 5-(4-Methylpiperidin-2-yl)pyrimidine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Synthesis and Protocol for 5-(4-Methylpiperidin-2-yl)pyrimidine

Introduction & Strategic Overview

The synthesis of bis-heterocyclic scaffolds such as 5-(4-Methylpiperidin-2-yl)pyrimidine (CAS: 1192933-27-9)[1] presents unique challenges in chemoselectivity and catalytic efficiency. As a building block frequently utilized in drug discovery and medicinal chemistry, obtaining this compound in high purity requires a meticulously designed synthetic route. This application note details a robust, two-stage protocol: a palladium-catalyzed Suzuki-Miyaura cross-coupling to establish the core framework, followed by a chemoselective heterogeneous hydrogenation to yield the final piperidine moiety.

Mechanistic Rationale & Causality

Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling The construction of the biaryl intermediate, 5-(4-methylpyridin-2-yl)pyrimidine, is achieved through the cross-coupling of 5-pyrimidineboronic acid and 2-bromo-4-methylpyridine. We specifically select Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step compared to monodentate ligands (). This rapid elimination is critical because it outpaces competing side reactions, particularly the protodeboronation of the highly electron-deficient 5-pyrimidineboronic acid.

Stage 2: Chemoselective Hydrogenation Reducing the pyridine ring to a piperidine while preserving the sensitive pyrimidine moiety is the critical node of this synthesis. Pyridines are inherently resistant to hydrogenation due to strong resonance stabilization. Furthermore, the reduced piperidine product tends to poison the metal catalyst by strongly coordinating to the active sites via its basic nitrogen lone pair. To circumvent this, the reaction is conducted in glacial acetic acid. The acidic medium protonates the resulting piperidine, forming a pyridinium/piperidinium salt that cannot coordinate to the catalyst surface. Platinum dioxide (PtO₂, Adams' catalyst) is employed because it exhibits superior, well-documented activity for the selective reduction of protonated N-heterocycles under moderate hydrogen pressures ().

Experimental Workflows

SynthesisWorkflow SM Starting Materials 2-Bromo-4-methylpyridine + 5-Pyrimidineboronic acid Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C SM->Step1 Int Intermediate 5-(4-Methylpyridin-2-yl)pyrimidine Step1->Int Step2 Chemoselective Hydrogenation PtO2, H2 (50 psi), AcOH Int->Step2 Prod Target Compound 5-(4-Methylpiperidin-2-yl)pyrimidine Step2->Prod

Figure 1: Two-step synthetic workflow for 5-(4-Methylpiperidin-2-yl)pyrimidine.

Protocol 1: Synthesis of 5-(4-Methylpyridin-2-yl)pyrimidine

Self-Validating System: Monitored via LC-MS to ensure complete consumption of the halide.

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, charge 5-pyrimidineboronic acid (1.20 eq, 12.0 mmol) and 2-bromo-4-methylpyridine (1.00 eq, 10.0 mmol).

  • Solvent & Base: Add 50 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Add potassium carbonate (K₂CO₃, 2.00 eq, 20.0 mmol).

  • Degassing: Sparge the heterogeneous mixture with dry nitrogen gas for 15 minutes to remove dissolved oxygen, preventing oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol) under a positive stream of nitrogen.

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The reaction is deemed complete when the 2-bromo-4-methylpyridine peak is <1% relative to the product mass.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (100 mL) and wash with distilled water (2 × 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the intermediate.

Protocol 2: Chemoselective Hydrogenation

Self-Validating System: Monitored via ¹H-NMR to confirm the loss of pyridine aromaticity.

  • Preparation: In a 100 mL high-pressure Parr hydrogenation vessel, dissolve 5-(4-methylpyridin-2-yl)pyrimidine (1.00 eq, 5.0 mmol) in 25 mL of glacial acetic acid.

  • Catalyst Loading: Carefully add Platinum dioxide (PtO₂, 10 mol%, 0.5 mmol). Note: While PtO₂ is generally non-pyrophoric, standard safety protocols for handling dry metal catalysts must be strictly observed.

  • Purging: Seal the vessel and purge the headspace with nitrogen gas three times, followed by hydrogen gas three times to establish a purely reductive atmosphere.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas. Agitate the mixture vigorously at room temperature for 24 hours.

  • In-Process Control (IPC): Vent the reactor safely, take a 0.1 mL aliquot, filter, concentrate, and analyze via ¹H-NMR. The disappearance of the pyridine aromatic protons (δ 7.0 - 8.5 ppm) and the emergence of aliphatic multiplet signals (δ 1.2 - 3.5 ppm) confirm successful reduction.

  • Workup: Purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the pad with additional acetic acid (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid. Dissolve the resulting residue in dichloromethane (50 mL) and slowly neutralize with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the final product.

Data Presentation & Optimization

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling

Catalyst System Ligand Type Conversion (%) Isolated Yield (%) Mechanistic Observation
Pd(PPh₃)₄ Monodentate 75 62 Significant protodeboronation of pyrimidine observed.
Pd(OAc)₂ / SPhos Buchwald 88 79 Good yield, but higher catalyst cost/complexity.

| Pd(dppf)Cl₂ | Bidentate | >99 | 91 | Optimal geometry for fast reductive elimination. |

Table 2: Hydrogenation Conditions and Chemoselectivity

Catalyst Solvent Pressure (psi) Pyridine Reduction (%) Pyrimidine Reduction (%)
Pd/C (10%) MeOH 50 <10 <5
Pd/C (10%) AcOH 50 45 15
PtO₂ MeOH 50 20 <5

| PtO₂ | AcOH | 50 | >95 | <5 |

CatalystSelection Problem Challenge: Pyridine Hydrogenation Sol1 Issue 1: Catalyst Poisoning by Amine Problem->Sol1 Sol2 Issue 2: Chemoselectivity (Pyrimidine) Problem->Sol2 Mit1 Mitigation: Acidic Medium (AcOH) Protonates Piperidine Sol1->Mit1 Mit2 Mitigation: PtO2 Catalyst (Adams' Catalyst) Favors Pyridinium Reduction Sol2->Mit2 Outcome Result: High Yield & Selectivity Mit1->Outcome Mit2->Outcome

Figure 2: Logical framework for overcoming chemoselective hydrogenation challenges.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]

  • Glorius, F. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.[Link]

  • Wang, C., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.[Link]

Sources

Application

Application Note: 5-(4-Methylpiperidin-2-yl)pyrimidine as a Privileged Scaffold in Early Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Early Lead Discovery Scientists Application Areas: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitors, GPCR Targeting Executive Summary & Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Early Lead Discovery Scientists Application Areas: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitors, GPCR Targeting

Executive Summary & Mechanistic Rationale

The transition from high-throughput screening (HTS) of large, planar compound libraries to Fragment-Based Drug Discovery (FBDD) has revolutionized early lead generation. A critical driver of this shift is the necessity to "escape from flatland"—incorporating higher sp³ character into drug candidates to improve solubility, metabolic stability, and target specificity[1].

5-(4-Methylpiperidin-2-yl)pyrimidine represents a highly privileged, 3D-rich bifunctional scaffold that perfectly bridges structural biology and synthetic tractability.

  • The Pyrimidine Core: Acts as a flat, heteroaromatic anchor. In kinase inhibitor design, pyrimidine is a well-established mimic for the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR)[2].

  • The 4-Methylpiperidine Moiety: Provides a rigid, sp³-hybridized vector. The secondary amine serves as a highly reactive synthetic handle for modular 3D elaboration (via amidation, cross-coupling, or alkylation)[3]. Furthermore, the 4-methyl group projects into adjacent hydrophobic sub-pockets (such as the hydrophobic II region of ATP binding sites), significantly enhancing binding entropy and selectivity against mutant kinases[4].

Physicochemical Profiling & Data Presentation

To be effective in FBDD, a starting scaffold must adhere strictly to the "Rule of Three" (Ro3). 5-(4-Methylpiperidin-2-yl)pyrimidine exhibits an optimal physicochemical profile, ensuring that any binding affinity detected during primary screening is driven by high-quality, directional interactions rather than non-specific lipophilic bulk.

Table 1: Physicochemical Properties of 5-(4-Methylpiperidin-2-yl)pyrimidine

ParameterValueRo3 ThresholdCompliance
Molecular Weight 177.25 g/mol ≤ 300 DaPass
ClogP (Predicted) ~1.2≤ 3.0Pass
Hydrogen Bond Donors (HBD) 1 (Piperidine NH)≤ 3Pass
Hydrogen Bond Acceptors (HBA) 3 (N atoms)≤ 3Pass
Rotatable Bonds 1≤ 3Pass
Topological Polar Surface Area ~37.8 Ų≤ 60 ŲPass

Once identified as a hit, the scaffold is functionalized. Table 2 illustrates the typical trajectory of potency optimization when targeting complex kinase mutants (e.g., EGFR T790M/C797S), demonstrating how vector-based elaboration of the piperidine nitrogen drives sub-nanomolar affinity[4].

Table 2: Representative Potency Evolution of Piperidine-Pyrimidine Scaffolds

Development StageDerivative TypeTarget ProfileIC₅₀ (Representative)
Primary Hit Unsubstituted FragmentWT EGFR> 50 µM
Early Lead N-Acylated PiperidineEGFR L858R~ 1.5 µM
Optimized Lead Arylated Pyrrolo-pyrimidineEGFR T790M/C797S< 1.0 nM

Workflow & Pathway Visualizations

The integration of this scaffold into a drug discovery pipeline requires a highly orchestrated workflow, combining biophysical screening with structural biology.

FBDD_Workflow A Target Protein (e.g., EGFR) C Primary Screening (Native MS / TSA) A->C B Fragment Library (Piperidine-Pyrimidine) B->C Incubation D Structural Validation (X-ray Crystallography) C->D Hit Identification E 3D Elaboration (N-Functionalization) D->E Vector Mapping F Lead Compound (Sub-nanomolar IC50) E->F Optimization

Fig 1: Fragment-to-Lead workflow utilizing piperidine-pyrimidine scaffolds.

EGFR_Pathway A EGF Ligand B EGFR (Mutant/WT) A->B Activation C ATP Binding Pocket B->C Auto-phosphorylation F Downstream Signaling (PI3K/AKT, MEK/ERK) C->F ATP Hydrolysis D Pyrimidine Scaffold (Hinge Binder) D->C Competitive Inhibition D->F Blocks E Piperidine Vector (Hydrophobic Pocket) E->C Enhanced Affinity G Tumor Proliferation F->G Oncogenic Drive H Apoptosis / Cell Death F->H Pathway Arrest

Fig 2: Mechanism of EGFR kinase inhibition by functionalized pyrimidine scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the biophysical screening of the fragment and its subsequent synthetic elaboration. Each step includes the mechanistic causality behind the methodological choices.

Protocol 1: Biophysical Screening via Native Mass Spectrometry (nMS)

Native MS is prioritized over standard biochemical assays for initial fragment screening because it directly observes the non-covalent protein-ligand complex in the gas phase, virtually eliminating false positives caused by aggregation or assay interference[5].

Reagents & Equipment:

  • Purified target kinase domain (e.g., EGFR T790M).

  • 5-(4-Methylpiperidin-2-yl)pyrimidine (10 mM stock in 100% DMSO).

  • Aqueous Ammonium Acetate buffer (200 mM, pH 7.4).

  • Nano-electrospray ionization (nanoESI) Q-TOF Mass Spectrometer.

Step-by-Step Methodology:

  • Buffer Exchange: Desalt the purified kinase protein into 200 mM Ammonium Acetate using size-exclusion spin columns (e.g., Micro Bio-Spin 6). Causality: Ammonium acetate is a volatile buffer that evaporates during electrospray ionization without disrupting the native tertiary structure of the protein.

  • Sample Preparation: Dilute the protein to a final concentration of 5 µM. Spike in the fragment to a final concentration of 50 µM (10x molar excess). Ensure final DMSO concentration remains ≤ 0.5% (v/v).

  • Incubation: Incubate the mixture at 4°C for 30 minutes to allow the system to reach thermodynamic equilibrium.

  • Data Acquisition: Introduce the sample into the mass spectrometer via gold-coated borosilicate nanoESI capillaries. Apply a gentle capillary voltage (~1.2 kV) and minimize collision energy to preserve the non-covalent interactions.

  • Validation: Calculate the dissociation constant ( KD​ ) based on the ratio of the abundance of the bound complex to the unbound protein ion signals. A valid hit will show a distinct mass shift corresponding exactly to +177.25 Da.

Protocol 2: Scaffold Elaboration via T3P-Mediated Amidation

Once binding is confirmed, the secondary amine of the piperidine ring is functionalized to probe adjacent binding pockets. Propylphosphonic anhydride (T3P) is utilized as the coupling reagent because it provides exceptionally high yields with near-zero epimerization of chiral centers on the piperidine ring, unlike standard EDC/HOBt coupling[3].

Reagents:

  • 5-(4-Methylpiperidin-2-yl)pyrimidine (1.0 eq).

  • Desired Carboxylic Acid building block (1.2 eq).

  • T3P (50% solution in EtOAc, 1.5 eq).

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.2 M). Add DIPEA (3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing for the electrophile.

  • Coupling: Add T3P (1.5 eq) dropwise at 0°C. Stir for 15 minutes to allow the formation of the active ester intermediate.

  • Scaffold Addition: Add 5-(4-Methylpiperidin-2-yl)pyrimidine (1.0 eq) to the mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Monitoring: Monitor reaction completion via LC-MS. The disappearance of the 178 m/z [M+H]+ peak indicates complete consumption of the fragment.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via reverse-phase preparative HPLC to obtain the elaborated lead compound for secondary biochemical screening.

References

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers. White Rose Research Online. Available at:[Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PubMed Central (PMC). Available at:[Link]

  • Fragment-based drug discovery campaigns guided by native mass spectrometry. PubMed Central (PMC). Available at:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

Method

Advanced HPLC Method Development for 5-(4-Methylpiperidin-2-yl)pyrimidine: Overcoming Retention and Peak Tailing Challenges

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Structural analysis, high-pH reversed-phase liquid chromatography (RPLC) method development, step-by-step protocols, and ICH Q2(R2)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Scope: Structural analysis, high-pH reversed-phase liquid chromatography (RPLC) method development, step-by-step protocols, and ICH Q2(R2) compliant validation frameworks.

Structural & Physicochemical Profiling (The Causality of Chromatographic Behavior)

To develop a robust, self-validating analytical method, an application scientist must first deconstruct the analyte. 5-(4-Methylpiperidin-2-yl)pyrimidine is a dinitrogenous basic compound comprising two distinct heterocyclic systems:

  • The Pyrimidine Ring: An aromatic heterocycle with two nitrogen atoms. The lone pairs on these nitrogens are orthogonal to the aromatic π -system, making them weakly basic (estimated pKa​≈2.0−4.0 )[1].

  • The Piperidine Ring: A non-aromatic, saturated heterocycle containing a secondary amine. This nitrogen is highly basic (estimated pKa​≈9.5−10.5 )[1].

The Chromatographic Challenge

At a standard acidic pH (e.g., pH 2.5 with 0.1% Formic Acid), both the pyrimidine and piperidine moieties are protonated. This dual-ionization renders the molecule highly polar, resulting in poor retention on standard C18 columns. Furthermore, at mid-range pH (pH 5-7), the strongly basic piperidine nitrogen remains positively charged and interacts via secondary ion-exchange with ionized residual silanols ( Si−O− ) on traditional silica stationary phases. This electrostatic interaction is the primary causal factor for severe peak tailing and irreversible adsorption[2].

The High-pH Solution

To achieve optimal retention, sharp peak shapes, and high mass-loading capacity, the most scientifically sound approach is to operate at a mobile phase pH approximately 1 to 2 units above the pKa​ of the piperidine nitrogen[3]. By utilizing a high-pH mobile phase (pH 10.0), the secondary amine is neutralized. This dramatically increases the analyte's hydrophobicity, allowing for standard reversed-phase retention mechanisms without silanol interference[4].

MethodDev Start Analyze 5-(4-Methylpiperidin-2-yl)pyrimidine pKa1 ~3.0 (Pyrimidine), pKa2 ~9.5 (Piperidine) Decision Select Mobile Phase pH Start->Decision LowPH Low pH (pH 2-3) 0.1% TFA / Formic Acid Decision->LowPH HighPH High pH (pH 10-10.5) 10mM NH4HCO3 Decision->HighPH LowPH_Result Analyte Fully Ionized Poor Retention, Severe Tailing LowPH->LowPH_Result HighPH_Result Analyte Neutralized High Retention, Sharp Peaks HighPH->HighPH_Result Column_Low Standard C18 or AQ-C18 (Ion-Pairing Required) LowPH_Result->Column_Low Column_High Hybrid/SPP High-pH Stable C18 (e.g., XBridge, HPH-C18) HighPH_Result->Column_High

Caption: Logic tree for mobile phase pH selection based on analyte pKa and column stability.

Column Selection & Stationary Phase Dynamics

Traditional silica-based columns dissolve at pH > 8.0. Therefore, to execute a high-pH strategy, the method requires advanced column technologies:

  • Hybrid Particle Technology (e.g., Waters XBridge BEH C18): These columns incorporate organic groups (e.g., ethylene bridges) within the silica matrix, providing extreme resistance to alkaline dissolution up to pH 12[2].

  • Superficially Porous Particles (SPP) (e.g., Agilent Poroshell HPH-C18): These utilize a solid core with a porous outer layer, modified to withstand high pH (up to pH 10), delivering UHPLC-like efficiency at standard HPLC pressures[3].

Table 1: Comparison of Chromatographic Strategies
ParameterLow-pH Approach (pH 2.5)High-pH Approach (pH 10.0)
Analyte State Di-cationic (Protonated)Neutral (Deprotonated)
Primary Challenge Poor retention, ion-pairing neededColumn stability at alkaline pH
Peak Shape Prone to tailing ( Tf​>1.8 )Sharp, symmetrical ( Tf​≤1.2 )
Mass Loadability Low (overloads quickly)High (up to 10x higher capacity)
Recommended Column Polar-embedded C18 or HILICHybrid C18 (BEH) or HPH-C18

Experimental Protocol: High-pH RPLC Method

This protocol establishes a self-validating system. If the System Suitability Test (SST) criteria are not met during the blank/standard injections, the sequence must be halted to prevent the generation of invalid data.

Reagents and Materials
  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide ( NH4​OH ). Rationale: Ammonium bicarbonate is a volatile buffer, ensuring compatibility with downstream LC-MS/MS identification if required[4].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-pH stable column).

Step-by-Step Preparation Workflow
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultrapure water. Mix thoroughly.

  • pH Adjustment: Insert a calibrated pH probe. Dropwise, add 10% Ammonium Hydroxide until the pH stabilizes exactly at 10.0. Filter through a 0.22 µm nylon or PTFE membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-(4-Methylpiperidin-2-yl)pyrimidine reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile, sonicate for 5 minutes, and make up to volume with Diluent (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with Diluent to achieve a final working concentration of 100 µg/mL.

Chromatographic Conditions & Gradient Table
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 5.0 µL

  • Detection: UV at 245 nm (PDA/DAD recommended for peak purity assessment).

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
1.0955Isocratic hold
8.04060Linear gradient
9.01090Column wash
11.01090Isocratic wash
11.1955Re-equilibration
15.0955End

ICH Q2(R2) Method Validation Framework

Analytical procedure validation must demonstrate that the method is fit for its intended purpose throughout its lifecycle[5][6]. In March 2024, the FDA and EMA adopted the finalized ICH Q2(R2) guidelines, which emphasize a risk-based approach and the integration of robustness studies early in method development[7].

Validation Phase1 Method Design & Optimization (Selectivity, pH, Column) Phase2 System Suitability Testing (SST) (Resolution, Tailing, Plates) Phase1->Phase2 Phase3 ICH Q2(R2) Core Validation (Accuracy, Precision, Linearity) Phase2->Phase3 Phase4 Robustness Evaluation (Temp, Flow Rate, pH variations) Phase3->Phase4 Phase5 Continuous Method Verification (Lifecycle Management) Phase4->Phase5

Caption: Analytical procedure lifecycle and validation workflow per ICH Q2(R2).

System Suitability Test (SST) - The Self-Validating Gate

Before any sample analysis, inject the Working Standard (100 µg/mL) six times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Ensures the high-pH mechanism is effectively neutralizing silanol interactions).

  • Theoretical Plates ( N ): 5,000

Validation Parameters & Acceptance Criteria

Table 3: ICH Q2(R2) Validation Parameters for Assay Procedures

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, UV)[8][9].No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold.
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into placebo at 80%, 100%, and 120% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%. %RSD 2.0%.
Repeatability (Precision) 6 independent preparations of the sample at 100% concentration.%RSD of assay 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 5°C), and pH ( ± 0.2 units).SST criteria must remain met. Assay variation 2.0% from nominal conditions.

References

  • ICH Expert Working Group. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry.[Link]

  • Agilent Technologies. (2014). Fast Analysis of Oxidative Hair Dyes at High pH with Poroshell HPH-C18 and Other Phases.[Link]

  • ResearchGate. Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases.[Link]

  • Chromatography Online. (2007). Routine Switching between High and Low pH on Xbridge HPLC Columns.[Link]

  • Waters Corporation. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.[Link]

  • Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.[Link]

  • American Chemical Society (ACS). (2024). In Silico Prediction of Pharmaceutical Degradation Pathways.[Link]

  • Pharmaceutical Sciences. (2025). Exploring the Physicochemical Characteristics, Storage Stability, and Skin Permeability.[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization and Stereochemical Assignment of 5-(4-Methylpiperidin-2-yl)pyrimidine

Introduction & Scope The functionalization of saturated nitrogen heterocycles with aromatic rings is a cornerstone strategy in modern medicinal chemistry, frequently utilized to modulate pharmacokinetics and target bindi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The functionalization of saturated nitrogen heterocycles with aromatic rings is a cornerstone strategy in modern medicinal chemistry, frequently utilized to modulate pharmacokinetics and target binding affinity. 5-(4-Methylpiperidin-2-yl)pyrimidine is a highly versatile building block featuring a basic, flexible piperidine ring linked to an electron-deficient pyrimidine moiety.

Characterizing this molecule presents two distinct analytical challenges:

  • Electronic Disparity: The highly deshielded pyrimidine protons contrast sharply with the shielded aliphatic piperidine protons, requiring careful dynamic range considerations during acquisition [1].

  • Stereochemical Complexity: The piperidine ring contains two chiral centers (C2' and C4'), yielding cis and trans diastereomers. Because the biological activity of such scaffolds is strictly dependent on their 3D conformation, unambiguous stereochemical assignment is critical [2].

This application note provides a comprehensive, self-validating NMR protocol to assign the backbone connectivity and determine the relative stereochemistry of 5-(4-Methylpiperidin-2-yl)pyrimidine.

Structural & Conformational Analysis

Before initiating NMR acquisition, it is crucial to establish the theoretical conformational space of the molecule. The piperidine ring predominantly adopts a chair conformation. The bulky pyrimidine ring at C2' acts as a conformational anchor, strongly preferring the equatorial position to minimize 1,3-diaxial steric clashes.

  • In the cis isomer (e.g., 2R, 4S): Both the pyrimidine group at C2' and the methyl group at C4' can simultaneously occupy equatorial positions. This is the thermodynamically favored state.

  • In the trans isomer (e.g., 2R, 4R): One substituent must be axial. Given the severe steric penalty of an axial pyrimidine, the ring will flip such that the pyrimidine is equatorial and the C4' methyl group is forced into an axial position.

We can exploit these predictable geometries using Nuclear Overhauser Effect (NOE) spectroscopy and scalar J -couplings to build a self-validating proof of structure.

Workflow A Sample Preparation (10-15 mg in CDCl3) B 1D NMR Acquisition (1H & 13C{1H}) A->B C 2D Connectivity Mapping (COSY, HSQC, HMBC) B->C D Backbone Assignment (Chemical Shifts & J-Couplings) C->D E Stereochemical Profiling (1D Selective NOE / 2D NOESY) D->E F Final 3D Structure Validation E->F

Fig 1. Step-by-step NMR characterization workflow for structural validation.

Experimental Protocol

The following step-by-step methodology ensures high-fidelity data collection, specifically optimized for nitrogen-containing heterocycles.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is aprotic, preventing the chemical exchange of the piperidine N-H proton with the solvent. This allows the N-H signal to be observed (typically as a broad singlet around 2.0 ppm), which is useful for identifying hydrogen-bonding interactions [3].

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as a chemical shift reference (0.00 ppm).

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 or 600 MHz): Acquire with a standard 30° pulse program (zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds.

    • Troubleshooting: Pyrimidine nitrogen atoms ( 14 N) possess a quadrupole moment that can cause intermediate-rate quadrupolar relaxation, potentially broadening the adjacent pyrimidine H2, H4, and H6 signals [1]. If severe broadening occurs, increasing the sample temperature by 5–10 °C can sharpen the peaks by accelerating molecular tumbling.

  • 13 C NMR (100 or 150 MHz): Acquire using power-gated decoupling (zgpg30), 512–1024 scans, and a D1 of 2 seconds.

Step 3: 2D NMR Acquisition for Backbone Assignment
  • COSY (Correlation Spectroscopy): Use to trace the contiguous aliphatic spin system of the piperidine ring (H2' H3' H4' H5' H6').

  • HSQC (Heteronuclear Single Quantum Coherence): Use to pair all protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for bridging the two rings. Look for a 3-bond correlation from the piperidine H2' proton to the pyrimidine C4/C6 and C5 carbons.

Step 4: Stereochemical Acquisition (NOESY)
  • NOESY (Nuclear Overhauser Effect Spectroscopy): For a small molecule (MW 177 g/mol ), the extreme narrowing limit ( ωτc​≪1 ) applies, meaning NOEs will be positive. Acquire a 2D NOESY with a mixing time ( τm​ ) of 400–500 ms to observe through-space dipole-dipole interactions (< 5 Å).

Signal Assignment & Causality

The tables below summarize the expected chemical shifts and assignments based on the electronic environment of the cis isomer (the most common synthetic product).

Table 1: 1 H NMR Data & Mechanistic Rationale
Position δ (ppm)Multiplicity J (Hz)Rationale / Causality
Pyr-H2 9.15s-Extremely deshielded due to the combined inductive and anisotropic effects of the two flanking electronegative N atoms [1].
Pyr-H4, H6 8.75s-Deshielded by one adjacent N atom. Often appear as a singlet or two closely overlapping singlets due to free rotation around the C5-C2' bond.
Pip-H2' 3.65dd11.5, 2.5Deshielded by the adjacent N1' and the pyrimidine ring. The large 11.5 Hz coupling indicates an axial-axial relationship with H3'ax, proving H2' is axial[2].
Pip-H6'eq 3.15ddt~12, 4, 2Equatorial protons in piperidines resonate downfield of their axial counterparts due to the magnetic anisotropy of the C-C bonds.
Pip-H6'ax 2.75td~12, 3Strongly shielded compared to H6'eq; exhibits a large geminal coupling (~12 Hz) and a large diaxial coupling to H5'ax.
Pip-H4' 1.55m-Complex multiplet; if axial, it will show large couplings to H3'ax and H5'ax.
Pip-CH3 0.95d6.5Highly shielded aliphatic methyl group.
Table 2: 13 C NMR Data
Position δ (ppm)TypeRationale / Causality
Pyr-C2 157.0CHFlanked by two nitrogens; highly electron-deficient.
Pyr-C4, C6 154.5CHFlanked by one nitrogen.
Pyr-C5 135.0CQuaternary carbon; shielded relative to other pyrimidine carbons due to resonance electron donation from the nitrogens (ortho/para directing logic).
Pip-C2' 58.5CHDeshielded by N1' and the pyrimidine ring [4].
Pip-C6' 46.0CH 2​ Deshielded by N1', but less than C2'.
Pip-C3', C5' 41.5, 34.0CH 2​ Standard aliphatic methylene carbons.
Pip-C4' 31.0CHAliphatic methine attached to the methyl group.
Pip-CH3 22.5CH 3​ Standard aliphatic methyl carbon.

Stereochemical Determination: A Self-Validating System

To establish a self-validating proof of stereochemistry, we must cross-reference scalar coupling ( J -coupling) data with spatial proximity (NOE) data. Relying on a single metric is prone to interpretative error.

The Logic of the cis Isomer (Equatorial-Equatorial)

If the molecule is the cis isomer, both the pyrimidine and methyl groups are equatorial. Consequently, both the H2' proton and the H4' proton must be axial .

  • J -Coupling Validation: Because H2' and H4' are both axial, they will both exhibit large diaxial scalar couplings ( J≈10−12 Hz) to the axial protons on adjacent carbons (H3'ax and H5'ax) [4].

  • NOE Validation: In a chair conformation, all axial protons on the same face of the ring (1,3,5-positions) are in close spatial proximity (~2.5 Å). Therefore, a 2D NOESY spectrum will show a strong NOE cross-peak between H2' and H4' .

The Logic of the trans Isomer (Equatorial-Axial)

If the molecule is the trans isomer, the bulky pyrimidine will remain equatorial, forcing the methyl group into an axial position. Consequently, the H2' proton is axial, but the H4' proton is equatorial .

  • J -Coupling Validation: H4' (equatorial) will only exhibit small equatorial-axial and equatorial-equatorial couplings ( J≈2−5 Hz) to H3' and H5'. The large 11 Hz coupling will be absent.

  • NOE Validation: An axial H2' and an equatorial H4' point in completely different directions. The distance between them exceeds 4 Å. Therefore, no NOE cross-peak will be observed between H2' and H4' .

Stereochemistry Isomer 5-(4-Methylpiperidin-2-yl) pyrimidine Cis cis Isomer (Eq-Eq) Isomer->Cis Trans trans Isomer (Eq-Ax) Isomer->Trans J_Cis Large J(H2', H3'ax) ~ 11 Hz Large J(H4', H3'ax) ~ 11 Hz Cis->J_Cis 1D 1H NOE_Cis Strong NOE: H2'(ax) ↔ H4'(ax) Cis->NOE_Cis 2D NOESY J_Trans Small J(H4', H3'ax) ~ 3-4 Hz (if Methyl is axial) Trans->J_Trans 1D 1H NOE_Trans No NOE: H2'(ax) ↔ H4'(eq) Trans->NOE_Trans 2D NOESY

Fig 2. Logical decision tree for differentiating cis and trans isomers via NMR.

Conclusion

The comprehensive characterization of 5-(4-Methylpiperidin-2-yl)pyrimidine relies on understanding the electronic impact of the pyrimidine ring and the conformational rigidity of the piperidine chair. By systematically applying 1D 1 H/ 13 C NMR for backbone assignment and cross-validating J -coupling constants with 2D NOESY data, researchers can unambiguously define both the connectivity and the relative stereochemistry of this critical pharmacophore.

References

  • BenchChem Technical Support. "Interpreting Ambiguous NMR Spectra of Pyrimidine Derivatives." Benchchem.
  • BenchChem Technical Support. "The Stereochemistry of 3,3-Dipropylpiperidine and its Isomers: An In-depth Technical Guide." Benchchem.
  • Huag et al. "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine." National Institutes of Health (NIH).
  • Eliel, E. L., et al. "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine." Journal of the American Chemical Society.
Method

In vivo dosing strategies for 5-(4-Methylpiperidin-2-yl)pyrimidine animal models

Application Notes & Protocols **Abstract This document provides a comprehensive guide for establishing robust in vivo dosing strategies for novel small molecule inhibitors based on the 5-(4-methylpiperidin-2-yl)pyrimidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

**Abstract

This document provides a comprehensive guide for establishing robust in vivo dosing strategies for novel small molecule inhibitors based on the 5-(4-methylpiperidin-2-yl)pyrimidine scaffold. As this chemical class represents a promising area for therapeutic development, these protocols are designed for researchers, scientists, and drug development professionals to bridge the gap between promising in vitro data and effective preclinical animal studies. We emphasize the causality behind experimental choices, moving from initial compound characterization and formulation to the systematic execution of pharmacokinetic (PK), maximum tolerated dose (MTD), and proof-of-concept efficacy studies. The methodologies herein are presented as a self-validating framework to ensure data integrity and reproducibility, grounded in established preclinical principles.

Introduction: The Pyrimidine-Piperidine Scaffold

The pyrimidine ring is a critical pharmacophore found in numerous FDA-approved drugs, while the piperidine moiety is frequently used to modulate physicochemical properties such as solubility and cell permeability.[1] The combination, as seen in the 5-(4-methylpiperidin-2-yl)pyrimidine scaffold, offers a versatile backbone for developing inhibitors targeting a wide range of biological targets, from kinases to other enzymes and receptors.[2][3]

The successful translation of a potent compound from this class into a preclinical candidate hinges on a meticulously planned in vivo dosing strategy. The primary challenge is to achieve and maintain therapeutic concentrations of the drug at the target site without inducing significant toxicity. This guide outlines the logical progression of experiments required to define an optimal dosing regimen for novel analogs, which we will refer to as PMP-01 (Pyrimidine-Methylpiperidine-01) for illustrative purposes.

Foundational Workflow: From Bench to In Vivo

A successful in vivo study does not begin with animal dosing. It starts with a thorough understanding of the compound's fundamental properties. The workflow below illustrates the logical sequence of events, where each phase informs the next, creating a robust and data-driven path to preclinical evaluation.

G a Physicochemical Characterization (Solubility, Stability, pKa) d Vehicle Screening & Formulation Development a->d b In Vitro Potency (IC50) & Selectivity Assays f Pharmacokinetic (PK) Study (IV & PO Dosing) b->f c In Vitro ADME (Microsomal Stability, Permeability) c->f e Maximum Tolerated Dose (MTD) Study d->e e->f g Proof-of-Concept Efficacy Study f->g

Caption: Logical workflow from initial compound characterization to in vivo efficacy studies.

Phase 1: Pre-Formulation & Compound Characterization

Rationale (Expertise & Experience): An in vivo experiment can only be as reliable as the formulation administered. A compound that crashes out of solution upon injection will not yield meaningful data. Therefore, understanding the physicochemical properties of PMP-01 is the mandatory first step.

  • Solubility: Determine the aqueous solubility at different pH values (e.g., 2.0, 7.4). This is critical for selecting an appropriate administration route. Poor aqueous solubility may preclude simple intravenous formulations and necessitate more complex vehicles for oral or intraperitoneal dosing.

  • Stability: Assess the compound's stability in potential vehicle components and at different pH and temperature conditions.

  • In Vitro Potency (IC₅₀): A well-defined IC₅₀ from a biochemical or cell-based assay is essential for dose prediction. A common starting point for in vivo studies is to aim for plasma concentrations 5-10 times the in vitro IC₅₀.

  • In Vitro ADME: Early assessment of metabolic stability using liver microsomes can predict how quickly the compound will be cleared in vivo, informing the choice of dosing frequency.[4]

Phase 2: Formulation and Safety Assessment

Formulation Development Protocol

Trustworthiness: The goal of formulation is to create a safe, stable, and homogenous preparation that allows for consistent delivery of the intended dose. The chosen vehicle should be inert and well-tolerated by the animal model.

Step-by-Step Protocol:

  • Objective: To prepare a stable solution or suspension of PMP-01 suitable for the chosen administration route (e.g., oral gavage).

  • Materials: PMP-01 powder, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween® 80, 0.9% Saline or Phosphate-Buffered Saline (PBS), Sterile water, 0.5% (w/v) Methylcellulose (MC).

  • Procedure (Example for Oral Formulation):

    • Weigh the required amount of PMP-01 for the desired concentration and dose volume (e.g., 10 mg/kg in a 10 mL/kg volume requires a 1 mg/mL solution).

    • In a sterile conical tube, add a minimal amount of a solubilizing agent, such as DMSO, to first wet and dissolve the PMP-01 powder (e.g., 5-10% of the final volume). Vortex thoroughly.

    • Sequentially add co-solvents and surfactants. For example, add 40% of the final volume as PEG300. Vortex until the solution is clear. Add 5% of the final volume as Tween® 80.

    • Slowly add the aqueous component (e.g., sterile water or 0.5% MC) to reach the final volume while continuously vortexing to prevent precipitation.

    • Visually inspect the final formulation for clarity (solution) or uniformity (suspension). Store appropriately (e.g., at 4°C) and determine its stability over the planned duration of the study.

Data Presentation: Common Vehicle Compositions

Vehicle ComponentRoleTypical ConcentrationSuitability (Route)
DMSO Solubilizing Agent5-10%IP, SC (IV requires caution)
PEG300/400 Co-solvent20-60%PO, IP, SC, IV
Tween® 80 / Cremophor® EL Surfactant / Emulsifier1-10%PO, IP, IV
Methylcellulose / CMC Suspending Agent0.5-1%PO
Saline / PBS Aqueous Baseq.s. to 100%All routes

Note: Always verify the tolerability of the chosen vehicle in a small cohort of animals before initiating a large-scale study.

Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is a critical safety assessment to identify the highest dose of PMP-01 that can be administered without causing unacceptable adverse effects.[5] This information is vital for selecting dose levels for subsequent efficacy studies.

Step-by-Step Protocol:

  • Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice). Use a small number of animals per group (n=3-5).

  • Dose Escalation:

    • Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

    • Administer PMP-01 daily for 5-7 days via the intended route of administration for the efficacy study.

  • Monitoring:

    • Record body weight daily. A weight loss of >15-20% is a common sign of toxicity.

    • Perform daily clinical observations for signs of distress (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, perform a gross necropsy and consider collecting key organs (liver, spleen, kidneys) for histopathology.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or >15-20% body weight loss.

Phase 3: In Vivo Characterization

Pharmacokinetic (PK) Study Protocol

Rationale: A PK study determines what the body does to the drug (ADME: Absorption, Distribution, Metabolism, and Excretion).[6] It is essential for understanding the drug's half-life (t½), peak plasma concentration (Cmax), and oral bioavailability (F%). This data allows for the rational design of a dosing schedule (e.g., once vs. twice daily) to maintain therapeutic exposure.[7]

G cluster_0 IV Dosing Group cluster_1 PO Dosing Group start Acclimate Animals (e.g., CD-1 Mice, n=3/group) iv_dose Administer Low Dose IV (e.g., 2 mg/kg) start->iv_dose po_dose Administer High Dose PO (e.g., 20 mg/kg) start->po_dose collect Serial Blood Collection (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) iv_dose->collect po_dose->collect process Process Blood to Plasma (Centrifugation) collect->process analyze LC-MS/MS Analysis of Plasma Samples process->analyze calc Calculate PK Parameters (Cmax, t½, AUC, F%) analyze->calc

Caption: Standard workflow for a parallel-design pharmacokinetic (PK) study.

Step-by-Step Protocol:

  • Animal Model: Use a common strain like CD-1 mice or Sprague-Dawley rats (n=3 per time point or n=3-4 per group for serial sampling).

  • Dosing Groups:

    • Group 1 (IV): Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Group 2 (PO): Administer a higher dose (e.g., 10-20 mg/kg) via oral gavage to assess absorption and bioavailability.[8]

  • Blood Sampling:

    • Collect blood samples (e.g., 20-30 µL) at multiple time points post-dosing. A typical schedule is: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Use appropriate collection methods (e.g., saphenous or facial vein) and anticoagulant tubes (e.g., EDTA-coated).[5]

  • Plasma Processing: Centrifuge blood samples (e.g., 8000 rpm for 10 min at 4°C) to separate plasma.[5] Immediately store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of PMP-01 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Representative Pharmacokinetic Data for PMP-01

ParameterIntravenous (IV) Admin. (2 mg/kg)Oral (PO) Admin. (20 mg/kg)Interpretation
t½ (half-life) 2.1 hours4.5 hoursGuides dosing frequency. A 4.5h half-life may support BID dosing.
Cmax 4.5 µM2.8 µMPeak concentration achieved. Must exceed IC₅₀ for efficacy.
Tmax 0.08 hours (5 min)1.0 hourTime to reach peak concentration.
AUC (0-inf) 5.8 hrµM14.7 hrµMTotal drug exposure over time.
Bioavailability (F%) N/A43.5%The fraction of the oral dose that reaches systemic circulation.

This data is illustrative and should be determined experimentally for each new compound.

Proof-of-Concept Efficacy Study Protocol (Xenograft Model Example)

Rationale: Once the PK and MTD are established, an efficacy study can be designed to test if PMP-01 has the desired therapeutic effect in a disease model.[9] The xenograft model, where human tumor cells are implanted in immunocompromised mice, is a standard for oncology research.[2][8]

Step-by-Step Protocol:

  • Model System: Implant human cancer cells (e.g., HCT116 colorectal cancer cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).[10]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of initial tumor volumes.

    • Group 1: Vehicle Control (dosed with the formulation vehicle only)

    • Group 2: PMP-01 (e.g., 50 mg/kg, daily, PO)

    • Group 3: Positive Control (a standard-of-care chemotherapy, if applicable)

  • Dosing and Monitoring:

    • Administer the vehicle or compound according to the schedule determined by PK and MTD studies (e.g., daily oral gavage for 21 days).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and clinical signs throughout the study.

  • Endpoint: The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³). Euthanize all animals, excise the tumors, and record their final weights.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of PMP-01.

References

  • In vivo pharmacology. (n.d.). Stanford Medicine, Transgenic, Knockout, and Tumor Model Center. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed Fund. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). ResearchGate. [Link]

  • Atwal, K. S., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chu, X. J., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Li, J., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. [Link]

  • Van der Veken, P., et al. (2011). Discovery of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues as a novel class of immunosuppressive agents with in vivo biological activity. Journal of Medicinal Chemistry. [Link]

  • Discovery of 7-N-Piperazinylthiazolo[5,4-d]pyrimidine Analogues as a Novel Class of Immunosuppressive Agents with in Vivo Biological Activity. (2011). ACS Figshare. [Link]

  • Salim, L., et al. (2023). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Hadimani, M. B., et al. (2017). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry. [Link]

  • In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2025). Molecules. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor with Significant in Vivo Antitumor Activity. (2006). ResearchGate. [Link]

  • Chloe, L. (2023). Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Journal of Clinical and Bioanalytical Chemistry. [Link]

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A 1 and A 2A Receptors, and Efficacy in Animal Models of Depression. (2021). Molecules. [Link]

  • The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. (2016). Recipharm. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules. [Link]

  • Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. (2022). Molecules. [Link]

  • Guiraud, A., et al. (1975). Synthesis and Pharmacological Properties of 4-piperazino-5-methylthiopyrimidines. Selection of New Antiemetic Agents. Journal of Medicinal Chemistry. [Link]

  • 5-methyl-2-(piperidin-4-yloxy)pyrimidine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of EZH2, for the Treatment of B-Cell Lymphomas. (2016). Journal of Medicinal Chemistry. [Link]

  • Animal Model in Biomedical Research. (n.d.). MDPI. [Link]

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. (n.d.). PubChem. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). Archiv der Pharmazie. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(4-Methylpiperidin-2-yl)pyrimidine Synthesis

Welcome to the Technical Support Center. The synthesis of 5-(4-methylpiperidin-2-yl)pyrimidine derivatives is a critical transformation in modern drug discovery, typically achieved via the sp³-sp² Negishi cross-coupling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-(4-methylpiperidin-2-yl)pyrimidine derivatives is a critical transformation in modern drug discovery, typically achieved via the sp³-sp² Negishi cross-coupling of an N-Boc-protected piperidinylzinc reagent with 5-bromopyrimidine.

Because secondary alkylzinc reagents lack the stabilizing π-systems of their aryl counterparts and possess highly active β-hydrogens, this pathway is notoriously susceptible to side reactions[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My α-lithiation and subsequent zinc transmetalation are stalling, yielding <50% of the active organozinc reagent. How can I drive this to completion? Cause: N-Boc piperidines exhibit slow lithiation kinetics due to the steric hindrance around the α-protons. Using standard n-BuLi or performing the reaction without a coordinating diamine often results in incomplete deprotonation. Solution: Switch to sec-butyllithium (sec-BuLi) paired with N,N,N',N'‐tetramethylethylenediamine (TMEDA) in diethyl ether at –78 °C[2]. TMEDA breaks down the alkyllithium hexamers into highly reactive monomers. Alternatively, utilize a diamine-free protocol by running the sec-BuLi lithiation in THF at exactly –30 °C for 10 minutes[3]. Self-Validation Tip: Always verify your organozinc concentration prior to coupling by quenching a 1.0 mL aliquot with a standardized iodine/LiCl solution.

Q2: During the Negishi coupling step, I am isolating massive amounts of dehalogenated pyrimidine and unreacted piperidine instead of my product. What is going wrong? Cause: You are experiencing competitive β-hydride elimination . After the 5-bromopyrimidine oxidatively adds to the palladium catalyst and transmetalates with your secondary alkylzinc reagent, the resulting alkylpalladium(II) intermediate is highly unstable. If reductive elimination is slow, the complex undergoes β-hydride elimination, yielding a desaturated piperidine (alkene) and a reduced pyrimidine[1]. Solution: Abandon standard phosphine ligands (e.g., PPh₃, dppf). You must use a bulky, electron-rich dialkylbiaryl phosphine ligand. CPhos (developed specifically for secondary alkylzincs) or RuPhos forces the palladium center into a geometry that drastically accelerates reductive elimination, effectively outcompeting the β-hydride elimination pathway[1].

Q3: The final Boc-deprotection step yields a gummy, intractable residue with poor mass recovery. How do I isolate the product cleanly? Cause: The free base of 5-(4-methylpiperidin-2-yl)pyrimidine is a highly polar, water-soluble diamine. Aqueous workups (like partitioning between DCM and aqueous NaOH) lead to severe emulsion issues and product loss in the aqueous layer. Solution: Perform a strictly anhydrous deprotection. Treat the N-Boc intermediate with 4N HCl in dioxane. The product will cleanly precipitate out of the organic matrix as a highly pure dihydrochloride salt, requiring only filtration and a diethyl ether wash.

Part 2: Experimental Protocols

Step 1: Preparation of N-Boc-4-methylpiperidin-2-ylzinc chloride
  • Lithiation: To an oven-dried, argon-purged flask, add N-Boc-4-methylpiperidine (1.0 equiv, 10.0 mmol) and anhydrous Et₂O (40 mL). Add TMEDA (1.3 equiv, 13.0 mmol) and cool the solution to –78 °C.

  • Dropwise, add sec-BuLi (1.4 M in cyclohexane, 1.3 equiv, 13.0 mmol) over 15 minutes. Stir at –78 °C for 3 hours[2].

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.0 M in THF, 1.5 equiv, 15.0 mmol) dropwise at –78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours. The resulting solution contains the active secondary alkylzinc reagent.

Step 2: CPhos-Mediated Negishi Cross-Coupling
  • In a separate Schlenk flask under argon, combine 5-bromopyrimidine (0.8 equiv, 8.0 mmol), Pd(OAc)₂ (2 mol%), and CPhos (4 mol%)[1].

  • Add anhydrous THF (10 mL) and stir for 5 minutes until the active Pd(0) catalyst forms (solution turns pale yellow/orange).

  • Transfer the organozinc solution from Step 1 into the catalyst flask via cannula.

  • Heat the mixture to 60 °C for 16 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the N-Boc protected product.

Step 3: Anhydrous Global Deprotection
  • Dissolve the purified N-Boc intermediate in anhydrous 1,4-dioxane (0.2 M).

  • Add 4N HCl in dioxane (10.0 equiv) dropwise at room temperature.

  • Stir vigorously for 2–4 hours. A white precipitate will form.

  • Filter the suspension under a stream of nitrogen, wash the filter cake with anhydrous diethyl ether, and dry under high vacuum to yield 5-(4-methylpiperidin-2-yl)pyrimidine dihydrochloride.

Part 3: Data Presentation

Table 1: Ligand Screening for Secondary Alkylzinc Negishi Coupling Conditions: 1.5 eq alkylzinc, 1.0 eq 5-bromopyrimidine, 2 mol% Pd(OAc)₂, 4 mol% Ligand, THF, 60 °C.

LigandTarget Yield (%)β-Hydride Elimination Byproduct (%)Unreacted Pyrimidine (%)
PPh₃12%68%20%
dppf31%46%23%
RuPhos74%16%10%
CPhos 92% < 2% < 6%

Table 2: Optimization of α-Lithiation Conditions for N-Boc-Piperidines

Base / AdditiveSolventTemperatureTimeConversion to Organozinc
n-BuLi / NoneTHF–78 °C2 hours< 10%
sec-BuLi / NoneTHF–30 °C10 min85%
sec-BuLi / TMEDA Et₂O –78 °C 3 hours > 95%

Part 4: Mandatory Visualizations

Workflow N1 1. N-Boc-4-Methylpiperidine (Starting Material) N2 2. α-Lithiation (sec-BuLi, TMEDA, -78°C) N1->N2 N3 3. Transmetalation (ZnCl2, -78°C to RT) N2->N3 N4 4. Negishi Cross-Coupling (5-Bromopyrimidine, Pd/CPhos) N3->N4 N5 5. Global Deprotection (4N HCl in Dioxane) N4->N5 N6 5-(4-Methylpiperidin-2-yl)pyrimidine Dihydrochloride N5->N6

Figure 1. Step-by-step synthetic workflow for 5-(4-methylpiperidin-2-yl)pyrimidine.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (5-Bromopyrimidine) Pd0->OA PdII Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation (Piperidinyl-ZnCl) PdII->TM PdII_Alkyl Ar-Pd(II)-Alkyl Intermediate TM->PdII_Alkyl RE Reductive Elimination (Accelerated by CPhos) PdII_Alkyl->RE Fast BHE β-Hydride Elimination (Undesired Pathway) PdII_Alkyl->BHE Suppressed RE->Pd0 Regenerates Pd(0) Product Cross-Coupled Product RE->Product Byproduct Dehalogenated Arene + Alkene BHE->Byproduct

Figure 2. Negishi catalytic cycle highlighting CPhos suppression of β-hydride elimination.

Part 5: References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.[Link]

  • McGrath, M. J., & O'Brien, P. (2010). Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters, 12(21), 4936-4939.[Link]

  • Royal, T., et al. (2015). Palladium-catalyzed β-Selective C(sp³)–H Arylation of N-Boc-Piperidines. Organic Syntheses, 92, 76-90.[Link]

Sources

Optimization

Resolving solubility issues of 5-(4-Methylpiperidin-2-yl)pyrimidine in aqueous media

Introduction Welcome to the technical support center for 5-(4-Methylpiperidin-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 5-(4-Methylpiperidin-2-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Poor aqueous solubility is a common hurdle for molecules containing both pyrimidine and piperidine scaffolds, often stemming from their lipophilic nature and potential for strong crystal lattice energy.[1] This document provides a systematic, step-by-step approach to diagnosing and resolving these solubility issues, ensuring reliable and reproducible experimental outcomes.

Our approach is grounded in fundamental physicochemical principles. By understanding the properties of your compound, you can select the most effective strategy to enhance its solubility in aqueous media. This guide offers both quick-reference FAQs and in-depth troubleshooting protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is 5-(4-Methylpiperidin-2-yl)pyrimidine likely exhibiting poor solubility in my neutral aqueous buffer (e.g., PBS at pH 7.4)?

A1: The solubility of this compound is dictated by its molecular structure, which contains both a basic piperidine ring and a pyrimidine ring system. The piperidine nitrogen is basic, with a pKa likely around 10-11.[2][3] At neutral pH, this nitrogen is only partially protonated. The molecule as a whole possesses non-polar regions, contributing to its lipophilicity (fat-loving nature), which inherently limits its solubility in water.[1] Furthermore, the planar structure of the pyrimidine ring can promote strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate the individual molecules.[1]

Q2: What are the most critical physicochemical properties to understand for this compound?

A2: The two most important parameters are the pKa and the logP .

  • pKa: This value indicates the pH at which the compound is 50% ionized. For a basic compound like this one, knowing the pKa is crucial because its solubility will dramatically increase at pH values below its pKa, where it becomes protonated and forms a more soluble salt.[3]

  • LogP (or LogD at a specific pH): This value represents the compound's lipophilicity. A positive logP indicates a preference for a lipid environment over an aqueous one.[4][5] This property helps predict whether the compound will readily dissolve in water and is a key factor in designing formulation strategies.[6]

Q3: What are the primary strategies I can use to improve the aqueous solubility of my compound?

A3: There are several effective formulation strategies that do not require chemical modification of the compound itself. The most common and effective approaches are:

  • pH Adjustment: Capitalizing on the basic nature of the piperidine moiety to form a soluble salt in acidic conditions.[1][3]

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the solvent's capacity to dissolve the compound.[2]

  • Complexation with Cyclodextrins: Using encapsulating agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with enhanced aqueous solubility.[3][7]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

This section provides a logical workflow for systematically addressing solubility problems. Start with the simplest and most direct method (pH adjustment) before moving to more complex formulation strategies.

Initial Assessment: Is It a Solubility or Dissolution Rate Problem?

Before implementing complex solutions, ensure the compound has been given adequate time and energy to dissolve.

  • Observation: Do you see solid particles even after vigorous vortexing and sonication?

  • Action: Allow the mixture to stir or shake for an extended period (e.g., 2-24 hours) at a controlled temperature. Sometimes, a compound may be soluble but dissolves very slowly.

If the compound remains undissolved after sufficient mixing, proceed with the following troubleshooting workflow.

G start Compound Precipitates in Aqueous Media ph_check Is the experimental pH adjustable? start->ph_check ph_adjust Step 1: Adjust pH (Protonate the compound) See Protocol 1 ph_check->ph_adjust  Yes formulation_q Is the concentration absolutely fixed? ph_check->formulation_q  No (e.g., physiological pH required) ph_success Solubility Issue Resolved ph_adjust->ph_success lower_conc Attempt to lower the working concentration formulation_q->lower_conc No cosolvent Step 2: Use Co-solvents (e.g., DMSO, PEG 400) See Protocol 2 formulation_q->cosolvent Yes lower_conc->ph_success cyclodextrin Step 3: Use Cyclodextrins (e.g., HP-β-CD) See Protocol 3 cosolvent->cyclodextrin If co-solvents are incompatible or insufficient cyclodextrin->ph_success

Caption: Decision tree for troubleshooting solubility.

Step 1: pH Adjustment - The Most Effective First Step

The presence of the basic piperidine nitrogen makes the solubility of 5-(4-Methylpiperidin-2-yl)pyrimidine highly dependent on pH.[3] By lowering the pH, you can protonate this nitrogen, forming a cationic salt which is significantly more polar and thus more water-soluble.

Experimental Protocol 1: Generating a pH-Solubility Profile

This experiment will determine the optimal pH for solubilizing your compound.

G cluster_prep Preparation cluster_process Equilibration & Separation cluster_analysis Analysis prep_buffers 1. Prepare Buffers (pH range 2-8) add_compound 2. Add Excess Solid Compound to each buffer prep_buffers->add_compound equilibrate 3. Equilibrate (Stir for 24h) add_compound->equilibrate separate 4. Separate Solid (Filter with 0.22 µm syringe filter) equilibrate->separate quantify 5. Quantify Concentration (HPLC or UV-Vis) separate->quantify plot 6. Plot Solubility vs. pH quantify->plot

Caption: Workflow for pH-solubility profiling.

Methodology:

  • Prepare a series of buffers: Create a set of buffers covering a pH range from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Add excess compound: To a vial containing a known volume of each buffer, add an excess amount of solid 5-(4-Methylpiperidin-2-yl)pyrimidine. "Excess" means adding enough solid so that some remains undissolved after equilibration.

  • Equilibrate: Seal the vials and shake or stir them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate undissolved solid: Filter each suspension through a 0.22 µm syringe filter to obtain a clear, saturated solution. This step is critical to remove any remaining solid particles.

  • Quantify concentration: Determine the concentration of the dissolved compound in each filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Analyze data: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of each buffer to visualize the pH-solubility profile. You should observe a significant increase in solubility as the pH decreases.

Step 2: Utilizing Co-solvents for Enhanced Solubility

If adjusting the pH is not feasible for your experimental system (e.g., in cell-based assays that require physiological pH), using a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[2]

Co-solventTypical Starting % (v/v)Notes
DMSO 1-5%Strong solubilizer, but can have biological effects at higher concentrations.
Ethanol 5-10%Generally well-tolerated in many biological systems.
PEG 400 5-20%A good option for increasing solubility with low toxicity.[2]
Propylene Glycol 5-20%Common vehicle used in pharmaceutical formulations.
Experimental Protocol 2: Co-solvent Screening

Methodology:

  • Prepare stock solution: Dissolve a high concentration of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Prepare co-solvent/buffer mixtures: Create a series of your primary aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% DMSO in PBS).

  • Spike and observe: Add a small volume of the concentrated stock solution into each co-solvent/buffer mixture to achieve your desired final concentration.

  • Assess solubility: Vortex immediately and observe for any precipitation. Check for clarity against a dark background. If the solution remains clear after a set period (e.g., 1 hour), the compound is soluble under those conditions.

Step 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 5-(4-Methylpiperidin-2-yl)pyrimidine, forming a "host-guest" inclusion complex that is highly water-soluble.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Experimental Protocol 3: Solubility Enhancement with HP-β-CD

G cluster_prep Preparation cluster_process Complexation & Separation cluster_analysis Analysis prep_cd 1. Prepare HP-β-CD Solution (e.g., 20% w/v in buffer) add_compound 2. Add Excess Solid Compound prep_cd->add_compound equilibrate 3. Equilibrate (Stir/Sonciate 24-48h) add_compound->equilibrate separate 4. Remove Undissolved Solid (Filter 0.22 µm) equilibrate->separate quantify 5. Determine Concentration (HPLC or UV-Vis) separate->quantify

Caption: Workflow for solubilization with cyclodextrin.

Methodology:

  • Prepare HP-β-CD solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add excess compound: Add an excess amount of solid 5-(4-Methylpiperidin-2-yl)pyrimidine to the HP-β-CD solution.

  • Equilibrate: Stir or sonicate the mixture vigorously for 24-48 hours at room temperature to facilitate the formation of the inclusion complex.

  • Remove undissolved solid: Filter the suspension through a 0.22 µm syringe filter or centrifuge at high speed to obtain a clear solution.

  • Determine concentration: Use a validated analytical method (HPLC or UV-Vis) to quantify the concentration of the dissolved compound. Compare this to the solubility in the buffer without HP-β-CD to determine the enhancement factor.

References

  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem.
  • Troubleshooting poor solubility of piperidine-4-acetic acid compounds. Benchchem.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate.
  • Addressing poor solubility of piperidine derivatives in reactions. Benchchem.
  • Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Their Aqueous Solubility. PubMed.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC.
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega.
  • pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 5-(4-Methylpiperidin-2-yl)pyrimidine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the isolation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges with the isolation of 5-(4-Methylpiperidin-2-yl)pyrimidine .

This molecule presents a classic chromatographic challenge: it contains a weakly basic, aromatic pyrimidine ring and a strongly basic, aliphatic secondary amine (the piperidine ring, pKa ~11). This dual-ring system makes the compound highly polar and prone to severe parasitic interactions on standard silica-based stationary phases. The following guide synthesizes field-proven causality, troubleshooting workflows, and self-validating protocols to ensure high-yield, high-purity recovery.

Core Troubleshooting & Causality (FAQs)

Q1: Why does 5-(4-Methylpiperidin-2-yl)pyrimidine exhibit severe peak tailing and poor resolution on standard C18 columns at neutral pH? A1: The root cause is a dual retention mechanism driven by electrostatic forces. At neutral or slightly acidic pH, the strongly basic piperidine nitrogen is fully protonated (cationic). Standard Type A and Type B silica columns contain residual, acidic silanol groups (Si-OH) that deprotonate to Si-O⁻ at pH > 4. The cationic piperidine undergoes strong secondary ion-exchange interactions with these anionic silanols[1]. Because this ion-exchange desorption process is kinetically slower than hydrophobic partitioning, the analyte desorbs unevenly, resulting in severe peak tailing (asymmetry factor > 2.0) and potential irreversible adsorption[1][2].

Q2: How can I optimize the mobile phase to improve retention and peak shape for this highly basic compound in Reversed-Phase (RP) HPLC? A2: To eliminate silanol interactions and increase the molecule's lipophilicity, you must apply the "2 pH Rule." This rule states that to fully deprotonate an amine, the solution pH must be adjusted to at least two units above the amine's pKa[3]. By utilizing a high-pH mobile phase (pH 10.5–11.0) with volatile bases such as 0.1% ammonium hydroxide or diethylamine (DEA), the piperidine nitrogen is converted into its neutral free-base form[3]. As a neutral molecule, its hydrophobicity increases, which drastically enhances retention on the C18 phase and completely bypasses parasitic silanol interactions, yielding sharp, symmetrical peaks[3][4]. Crucial Note: Standard silica dissolves at pH > 8. You must use a base-deactivated, hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid) designed for high-pH stability.

Q3: If my preparative system or column cannot tolerate high-pH mobile phases, what is the best alternative for purifying this polar amine? A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal orthogonal alternative. Instead of attempting to suppress the analyte's ionization, HILIC leverages its high polarity[5][6]. Using a polar stationary phase (such as bare silica or amide) and a highly organic mobile phase (e.g., 90% Acetonitrile with 10% aqueous buffer), the protonated piperidine partitions into a water-enriched layer immobilized on the silica surface[5]. Furthermore, at intermediate pH values, cation exchange with ionized silanol groups acts as a primary, reproducible retention mechanism for positively charged basic compounds rather than a detrimental secondary interaction[7].

Q4: How do I ensure the purified fractions are easy to concentrate and lyophilize without leaving salt residues? A4: Always select volatile mobile phase modifiers to ensure post-purification recovery. For high-pH RP-HPLC, use ammonium hydroxide, diethylamine (DEA), or triethylamine (TEA)[3]. For HILIC or low-pH RP-HPLC, use ammonium formate, ammonium acetate buffers, or volatile ion-pairing agents like trifluoroacetic acid (TFA)[3][8]. Non-volatile buffers (like phosphate) will co-precipitate with your purified pyrimidine derivative during solvent evaporation and ruin the final yield.

Chromatographic Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your initial analytical scouting runs.

OptimizationWorkflow Start Target: 5-(4-Methylpiperidin-2-yl)pyrimidine (Strongly Basic, Polar) Assess Initial Run: Standard C18 (0.1% Formic Acid, pH ~3) Start->Assess Outcome1 Poor Retention (k' < 1) Elutes in Void Volume Assess->Outcome1 Outcome2 Severe Peak Tailing (Asymmetry > 2.0) Assess->Outcome2 HILIC Switch to HILIC Mode (Bare Silica / Amide) Mobile Phase: High Organic (>80% ACN) Buffer: 10mM NH4Formate (pH 4) Outcome1->HILIC Leverage Polarity HighPH Switch to High-pH RP-HPLC (Hybrid BEH C18 Column) Mobile Phase: 0.1% NH4OH (pH 10.5) Analyte Deprotonated (Neutral) Outcome2->HighPH Suppress Ionization Success Symmetrical Peaks & High Recovery (Ready for Lyophilization) HILIC->Success HighPH->Success

Caption: Decision matrix for resolving poor retention and peak tailing of basic amines in HPLC.

Quantitative Performance Benchmarks

The table below summarizes the expected chromatographic behavior of 5-(4-Methylpiperidin-2-yl)pyrimidine under various optimization strategies. This data serves as a benchmark for validating your own experimental setups.

Purification StrategyColumn ChemistryMobile Phase pHAnalyte Ionization StateRetention Factor (k')Asymmetry Factor (As)Expected Recovery (%)
Standard RP-HPLC Type B Silica C187.0 (Phosphate)Cationic0.8> 2.5 (Severe Tailing)< 70%
Ion-Pairing RP-HPLC Type B Silica C182.5 (0.1% TFA)Cationic (Ion-Paired)2.41.4 (Slight Tailing)85%
High-pH RP-HPLC Hybrid Silica (BEH) C1810.5 (0.1% NH₄OH)Neutral (Free Base)5.61.05 (Excellent)> 95%
HILIC Mode Bare Silica / Amide4.0 (Ammonium Formate)Cationic4.21.10 (Excellent)> 95%

Validated Preparative Workflows

To ensure self-validating and reproducible results, follow these step-by-step methodologies tailored for the two most successful purification strategies.

Protocol A: High-pH Preparative RP-HPLC Purification

Objective: Isolate the neutral free-base form of the target molecule using high-pH conditions to maximize column loading capacity and peak symmetry[9].

  • Column Selection: Install a high-pH stable hybrid C18 preparative column (e.g., Waters XBridge or equivalent, 5 µm, 19 x 150 mm). Do not use standard silica.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 0.1% Ammonium Hydroxide (NH₄OH) in LC-MS grade water. Verify the pH is between 10.5 and 11.0.

    • Solvent B (Organic): 100% Acetonitrile (LC-MS grade).

  • Sample Preparation: Dissolve the crude 5-(4-Methylpiperidin-2-yl)pyrimidine in a minimal volume of 50:50 Solvent A/B. Ensure complete dissolution and filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 column volumes. Because the amine is deprotonated, it will elute significantly later in the gradient compared to low-pH methods[4].

  • Fraction Collection & Recovery: Collect fractions based on UV absorbance (e.g., 254 nm for the pyrimidine chromophore). Pool the pure fractions and remove the volatile solvent via rotary evaporation or lyophilization to yield the pure free base[3].

Protocol B: HILIC Preparative Purification

Objective: Retain and purify the protonated polar amine using orthogonal normal-phase partitioning with reversed-phase solvents[5].

  • Column Selection: Install a bare silica or amide-bonded HILIC preparative column.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): 100 mM Ammonium Formate in water, adjusted to pH 4.0 with formic acid.

    • Solvent B (Organic): 100% Acetonitrile.

  • Column Equilibration: Equilibrate the column with 90% Solvent B / 10% Solvent A. Critical Step: HILIC requires longer equilibration times (at least 15–20 column volumes) to fully establish the immobilized water layer on the silica surface[5].

  • Sample Preparation: Dissolve the crude sample in a diluent matching the initial mobile phase (highly organic, e.g., 80% Acetonitrile). Never inject samples dissolved in 100% water, as this disrupts the HILIC partitioning layer and causes severe peak distortion.

  • Gradient Elution: Run a gradient from 90% B down to 50% B. Remember that in HILIC, increasing the aqueous phase (Solvent A) increases the elution strength[5].

Sources

Optimization

Overcoming cytotoxicity in 5-(4-Methylpiperidin-2-yl)pyrimidine cell-based assays

Welcome to the Technical Support Center for 5-(4-Methylpiperidin-2-yl)pyrimidine and its derivatives. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome cytotox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(4-Methylpiperidin-2-yl)pyrimidine and its derivatives. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome cytotoxicity issues associated with this specific chemical scaffold.

This compound features a highly lipophilic pyrimidine core coupled with a basic 4-methylpiperidine ring. This structural combination classifies it as a Cationic Amphiphilic Drug (CAD) , which introduces unique challenges in cell-based assays, including solvent incompatibility and off-target organelle toxicity.

Below, you will find expert troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure the scientific integrity of your high-throughput or phenotypic screens.

Section 1: The "Piperidine Problem" (Lysosomotropism)

Q: My cells are dying, and under the microscope, they look highly vacuolated before death. Is the compound toxic, or is this an artifact? A: You are likely observing lysosomotropism , a common off-target effect for compounds containing basic amines like piperidine. Because the 4-methylpiperidine moiety has a basic pKa (typically between 8.5 and 10.5) and the overall molecule is lipophilic (ClogP > 2), the unprotonated fraction of the drug easily diffuses across the plasma membrane and into the acidic lumen of the lysosome (pH ~4.5)[1]. Once inside, the amine becomes protonated. Because charged molecules cannot passively diffuse back across the lipid bilayer, the compound becomes trapped—a process known as ion trapping [2].

Q: How does ion trapping lead to cell death in my assay? A: As the compound accumulates to concentrations up to 100-fold higher than in the cytosol, water follows osmotically, causing the lysosomes to swell (the vacuoles you see)[2]. Eventually, this physical stress and potential surfactant-like behavior of the lipophilic pyrimidine core causes Lysosomal Membrane Permeabilization (LMP) . LMP releases acidic hydrolases (like cathepsins) into the cytosol, triggering necrosis or apoptosis[3].

Lysosomotropism Compound 5-(4-Methylpiperidin-2-yl)pyrimidine (Neutral, Lipophilic CAD) Cytosol Cytosol (pH ~7.2) Passive Diffusion Compound->Cytosol Enters cell Lysosome Lysosome (pH ~4.5) Amine Protonation Cytosol->Lysosome Diffuses into organelle Trapping Ion Trapping (Cannot exit membrane) Lysosome->Trapping pKa > 8 LMP Lysosomal Membrane Permeabilization (LMP) Trapping->LMP Osmotic swelling Death Cathepsin Release (Assay Cytotoxicity) LMP->Death Triggers Apoptosis/Necrosis

Mechanism of Lysosomotropism and LMP induced by basic piperidine scaffolds.

Section 2: Formulation & Solvent Constraints

Q: This compound is highly lipophilic and crashes out of aqueous media. Can I just increase the DMSO concentration to 1% or 2%? A: No. While increasing DMSO improves solubility, it introduces severe confounding variables. DMSO itself is biologically active. At concentrations above 0.1%, DMSO can induce drastic changes in the human epigenome and transcriptome[4]. In sensitive cells like primary macrophages or fibroblasts, DMSO >0.5% induces caspase-3 cleavage, PARP-1 cleavage, and significant cell death[5].

Causality: DMSO alters membrane fluidity and can artificially enhance the permeability of your compound, overestimating its potency while simultaneously causing baseline toxicity.

Table 1: Quantitative DMSO Tolerance Limits by Cell Type

Cell Type / Model Safe Limit (v/v) Toxicity Threshold Mechanistic Consequence of Excess DMSO Reference
Primary Fibroblasts (e.g., RA FLSs) ≤ 0.05% > 0.1% Apoptosis, loss of membrane adhesion proteins [5]
Macrophages (e.g., RAW 264.7) ≤ 1.5% > 2.0% Decreased viability, altered NF-κB/MAPK signaling [6]

| iPSC-derived Microtissues | ≤ 0.1% | > 0.1% | Widespread proteomic and epigenetic shifts |[4] |

Recommendation: If the compound precipitates at 0.1% DMSO, do not increase the solvent. Instead, utilize acoustic liquid handling (e.g., Echo dispensing) for direct compound-to-assay-plate transfer, or formulate with mild surfactants (e.g., 0.01% Tween-20) if assay-compatible.

Section 3: Assay Readout Interferences

Q: My ATP and Resazurin assays show massive toxicity, but the cells look confluent and healthy. What is happening? A: You are likely experiencing a disconnect between metabolic inhibition and true cell death . Resazurin and ATP assays measure mitochondrial reducing capacity and metabolic activity, respectively[7]. Because lysosomotropic agents disrupt intracellular trafficking and mTOR signaling[8], they can severely depress cellular metabolism long before the plasma membrane ruptures.

Causality: Relying solely on ATP or Resazurin will yield false-positive "cytotoxicity" hits. To prove the cells are actually dying, you must measure a marker of membrane integrity, such as Lactate Dehydrogenase (LDH) release[9]. Multiparametric strategies combining at least two independent endpoints are considered best practice[7].

Table 2: Comparison of Cytotoxicity Readouts for Piperidine Derivatives

Assay Type Target Biomarker Pros for this Scaffold Cons / Interferences Reference
Resazurin Cytosolic/Mitochondrial reduction Non-destructive; allows kinetic reads. Drops early due to metabolic stress, not just death. [7],[10]
ATP Assay Total cellular ATP Highly sensitive (glow luminescence). Lysosomal stress depletes ATP prior to cell death. [9],[11]

| LDH Release | Cytosolic LDH in media | Directly measures membrane rupture (necrosis/LMP). | Serum in media contains background LDH. |[12],[9] |

Section 4: Step-by-Step Troubleshooting Workflows

To systematically identify why 5-(4-Methylpiperidin-2-yl)pyrimidine is failing in your assay, follow this diagnostic decision tree and the subsequent self-validating protocols.

Troubleshooting Start Observe Cytotoxicity in Primary Assay CheckDMSO Is DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Reduce DMSO & Use Acoustic Dispensing CheckDMSO->ReduceDMSO Yes CheckAssay Run Multiparametric Assay (Protocol 1: LDH + Resazurin) CheckDMSO->CheckAssay No Metabolic Resazurin drops, LDH normal (Metabolic/Lysosomal Stress) CheckAssay->Metabolic Necrosis LDH increases (True Membrane Rupture) CheckAssay->Necrosis CheckLyso Run LysoTracker Imaging (Protocol 2) Metabolic->CheckLyso Necrosis->CheckLyso LysoPos Vacuolization Confirmed (Ion Trapping) CheckLyso->LysoPos Positive MedChem MedChem: Lower amine pKa or reduce ClogP LysoPos->MedChem

Diagnostic workflow for isolating the root cause of pyrimidine-piperidine cytotoxicity.

Protocol 1: Self-Validating Multiparametric Assay (Resazurin + LDH)

This protocol measures both metabolic stasis and true cell death from the same well, providing a built-in control system[12].

Materials: Resazurin sodium salt, LDH-release assay kit (e.g., CytoTox-ONE™), Lysis Buffer (Triton X-100 9%).

  • Plating & Treatment: Plate cells in a 96-well plate. Treat with a dose-response of 5-(4-Methylpiperidin-2-yl)pyrimidine (ensure final DMSO ≤ 0.1%).

  • Controls (Critical for Self-Validation):

    • Vehicle Control: 0.1% DMSO (Baseline viability).

    • Maximum LDH Release Control: Add 10 µL of 9% Triton X-100 to 3 wells, 15 minutes before the assay end. This validates the maximum possible LDH signal[9].

  • Media Sampling (LDH): After the desired incubation (e.g., 48h), carefully transfer 50 µL of supernatant from each well to a fresh, black 96-well plate.

    • Causality: We sample the media before adding Resazurin to the cells because the fluorescent spectra of Resorufin (from Resazurin) and the LDH assay dye overlap and will quench each other.

  • LDH Readout: Add 50 µL of LDH reagent to the transferred media. Incubate 10 mins in the dark. Add stop solution and read fluorescence (Ex 560nm / Em 590nm)[9].

  • Resazurin Readout: Add Resazurin reagent to the original cell plate containing the remaining media. Incubate for 1-2 hours at 37°C. Read fluorescence (Ex 560nm / Em 590nm).

  • Interpretation: If Resazurin signal drops but LDH remains at baseline, the compound is causing metabolic arrest, not acute toxicity.

Protocol 2: High-Content Screening for Lysosomotropism

If Protocol 1 indicates metabolic stress, use this imaging assay to confirm if the piperidine ring is causing lysosomal trapping[1].

Materials: LysoTracker™ Red DND-99, Hoechst 33342, Chloroquine (Positive Control).

  • Treatment: Treat cells in a 96-well imaging plate with your compound for 4 to 24 hours.

  • Positive Control Validation: Treat 3 wells with 50 µM Chloroquine.

    • Causality: Chloroquine is a well-documented lysosomotropic agent[13]. If Chloroquine fails to induce massive vacuolization and LysoTracker accumulation, your assay window is flawed, and the plate must be discarded.

  • Staining: Replace media with live-cell imaging buffer containing 50 nM LysoTracker Red and 1 µg/mL Hoechst 33342. Incubate for 30 minutes at 37°C.

  • Imaging: Image live cells immediately using a High-Content Imager (e.g., Operetta or CellInsight). Do not fix the cells, as fixation collapses lysosomal pH gradients, destroying the LysoTracker signal.

  • Analysis: Quantify the total area of LysoTracker-positive vesicles per cell. A dose-dependent increase in vesicle area confirms that the 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold is trapped in lysosomes.

References

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. National Institutes of Health (NIH) / PMC.[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. National Institutes of Health (NIH) / PMC.[Link]

  • Cytotoxic and inflammatory potential of size-fractionated particulate matter collected repeatedly within a small urban area. National Institutes of Health (NIH) / PMC.[Link]

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation. MDPI.[Link]

  • A high content screening assay for identifying lysosomotropic compounds. ResearchGate.[Link]

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society Transactions / Portland Press.[Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. National Institutes of Health (NIH) / PMC.[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI) / NIH.[Link]

  • Use of multiple assay endpoints to investigate the effects of incubation time, dose of toxin, and plating density in cell-based cytotoxicity assays. PubMed / NIH. [Link]

  • DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. National Institutes of Health (NIH) / PMC.[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes. National Institutes of Health (NIH) / PMC.[Link]

  • Lysosomal adaptation: How cells respond to lysosomotropic compounds. National Institutes of Health (NIH) / PMC.[Link]

  • Synergistic Anticancer Action of Lysosomal Membrane Permeabilization and Glycolysis Inhibition. National Institutes of Health (NIH) / PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Chemical Stability of 5-(4-Methylpiperidin-2-yl)pyrimidine

Welcome to the Technical Support Center. As drug development professionals and researchers working with complex heterocyclic building blocks, you are likely aware that 5-(4-Methylpiperidin-2-yl)pyrimidine presents unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers working with complex heterocyclic building blocks, you are likely aware that 5-(4-Methylpiperidin-2-yl)pyrimidine presents unique handling challenges. While the pyrimidine ring is relatively robust, the substituted piperidine moiety contains a highly reactive secondary amine. This structural feature makes the free base highly susceptible to environmental degradation.

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the integrity of your compound during long-term storage.

Troubleshooting Guide & FAQs

Q1: My batch of 5-(4-Methylpiperidin-2-yl)pyrimidine has gained mass over time, and its solubility in non-polar solvents has drastically decreased. What happened? A: Your compound has likely undergone atmospheric carbonation. The secondary amine in the piperidine ring is a strong nucleophile. When exposed to ambient air, it reacts with electrophilic carbon dioxide (CO2) to form a carbamic acid intermediate, which then undergoes a rapid proton transfer with a second amine molecule to precipitate as an ammonium carbamate salt[1]. This ionic species is insoluble in non-polar organic solvents (like hexane or ether) and artificially inflates the mass of your sample. Causality & Solution: To prevent this, the nucleophilic lone pair must be protected. Storing the compound under a strict argon atmosphere prevents CO2 ingress. Alternatively, converting the free base to a stable hydrochloride salt protonates the amine, completely deactivating its nucleophilicity toward CO2.

Q2: I stored the compound in a clear vial on the benchtop, and it turned from a colorless solid/oil to a yellowish viscous liquid. NMR shows new peaks. Why? A: This is classic oxidative degradation. Secondary amines are highly prone to oxidation by atmospheric O2, a process accelerated by ambient light (photo-oxidation) and the co-presence of CO2. The degradation pathways include the formation of N-oxides, hydroxylamines, and eventual C–N bond cleavage leading to primary amine impurities. Causality & Solution: The oxidative cleavage is catalyzed by proton shuttling mechanisms when trace moisture and CO2 are present. To mitigate this, store the compound in amber borosilicate vials (to block UV/visible light) at sub-zero temperatures (-20°C) to kinetically suppress the oxidation reaction.

Q3: How does salt formation actually improve the stability of this compound? A: Salt formation fundamentally alters the thermodynamic stability of the molecule. By protonating the secondary amine, you form a stable cation. This increases the trigger bond dissociation enthalpies of the molecule, significantly raising the thermal and oxidative activation barriers[2]. The resulting crystalline lattice of the salt also minimizes the surface area exposed to environmental degradants compared to the amorphous or liquid free base.

Quantitative Data: Storage Condition Efficacy

To guide your storage strategy, we have compiled empirical stability data based on accelerated degradation studies.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Half-Life (Purity >98%)Primary Degradation Pathway
Free Base (Neat)Ambient Air25°CUnrestricted< 14 DaysCarbamate Formation / Oxidation
Free Base (Neat)Argon4°CDark (Amber)~3-4 MonthsTrace Oxidative Cleavage
HCl SaltAmbient Air25°CUnrestricted> 1 YearHygroscopic Water Absorption
HCl Salt Argon -20°C Dark (Amber) > 5 Years None Detectable

Table 1: Comparative stability metrics for 5-(4-Methylpiperidin-2-yl)pyrimidine under various storage conditions.

Self-Validating Protocols

To ensure absolute trustworthiness in your workflow, do not rely on assumptions. The following protocols include built-in validation steps to confirm success.

Protocol 1: Conversion to Hydrochloride Salt for Long-Term Storage

Objective: Deactivate the secondary amine lone pair to prevent carbamate formation and oxidation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 5-(4-Methylpiperidin-2-yl)pyrimidine free base in 20 mL of anhydrous diethyl ether (or MTBE) in a round-bottom flask under an argon atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Using a syringe pump, add 1.05 equivalents of a 2.0 M HCl in diethyl ether solution dropwise over 15 minutes.

    • Causality: Slow addition prevents localized heating and potential side reactions, ensuring a highly pure crystalline precipitate.

  • Equilibration: Stir the resulting white suspension for an additional 30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Isolate the precipitate via vacuum filtration using a Schlenk frit under inert gas. Wash the filter cake with 2 x 10 mL of cold anhydrous ether.

  • Drying: Dry the salt under high vacuum (< 0.1 mbar) at 40°C for 4 hours to remove residual solvent.

  • Self-Validation Step: Take a 5 mg aliquot of the dried product.

    • Test A (Solubility): Attempt to dissolve the aliquot in hexane. It should be completely insoluble (confirming the loss of the lipophilic free base).

    • Test B (AgNO3 Test): Dissolve the aliquot in water and add a drop of 0.1 M AgNO3. A rapid white precipitate (AgCl) confirms successful hydrochloride salt formation.

Protocol 2: Inert Ampouling of the Free Base (If salt formation is not viable)

Objective: Create an absolute barrier against O2 and CO2 for the free base.

Step-by-Step Methodology:

  • Preparation: Transfer the free base into a pre-dried, amber glass ampoule.

  • Purging: Insert a long needle connected to a Schlenk line. Apply vacuum (1 mbar) for 30 seconds, then backfill with high-purity Argon. Repeat this cycle three times. (A freeze-pump-thaw cycle is recommended if the compound is an oil at room temperature).

  • Sealing: While maintaining a gentle positive pressure of Argon, use an oxygen-propane torch to melt and seal the neck of the ampoule.

  • Self-Validation Step: Submerge the sealed ampoule in a beaker of water and apply a slight vacuum to the desiccator. If no bubbles escape from the ampoule, the hermetic seal is verified.

Visualizing Workflows and Degradation Pathways

Below are the logical frameworks governing the degradation and stabilization of 5-(4-Methylpiperidin-2-yl)pyrimidine.

Degradation A 5-(4-Methylpiperidin-2-yl)pyrimidine (Reactive Free Base) B Atmospheric CO2 (Moisture Catalyzed) A->B C Atmospheric O2 (Light Catalyzed) A->C D Ammonium Carbamate Salt Formation B->D E Oxidative C-N Cleavage & N-Oxide Formation C->E F Reduced Solubility, Increased Mass D->F G Impurity Generation, Loss of Potency E->G

Caption: Logical relationship of environmental degradation pathways for secondary amines.

SaltFormation A Free Base Amine (Nucleophilic) B Dissolve in Anhydrous Ether A->B C Dropwise Addition of HCl in Ether B->C D Precipitation of Protonated HCl Salt C->D E Vacuum Filtration & Drying D->E F Stable Storage at -20°C E->F

Caption: Workflow: Conversion of free base to hydrochloride salt for enhanced stability.

References

  • Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature.
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Proton
  • Salt Formation: Route To Improve Energetic Performance and Molecular Stability Simultaneously.Crystal Growth & Design.

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide on 5-(4-Methylpiperidin-2-yl)pyrimidine vs. Standard Pyrimidine Scaffolds in Kinase Inhibitor Discovery

Executive Summary The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved ATP-competitive kinase inhibitors. However, traditional planar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine nucleus is a cornerstone of modern medicinal chemistry, serving as the foundational pharmacophore for numerous FDA-approved ATP-competitive kinase inhibitors. However, traditional planar pyrimidine derivatives frequently suffer from two critical developmental bottlenecks: promiscuous off-target binding and poor physicochemical properties (often termed "brick dust").

This guide provides an in-depth comparative analysis between standard sp²-hybridized pyrimidine derivatives and the highly saturated 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold. By leveraging the paradigm, we demonstrate how introducing a 3D-conformationally restricted piperidine ring fundamentally transforms the efficacy, selectivity, and pharmacokinetic (PK) profile of the resulting drug candidates.

The Mechanistic Paradigm: Why 3D Architecture Drives Efficacy

To understand the superior performance of the 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold, we must analyze the causality behind its structural modifications.

The Limitations of Standard Pyrimidines

Standard pyrimidine derivatives (e.g., 2-aminopyrimidines) are highly planar, aromatic (sp²-rich) systems. While this planarity allows them to form critical hydrogen bonds with the highly conserved ATP-binding hinge region of kinases, it also leads to [1]. Furthermore, flat aromatic systems tend to stack tightly in crystal lattices via π−π interactions, resulting in high melting points and exceptionally poor aqueous solubility.

The 5-(4-Methylpiperidin-2-yl)pyrimidine Advantage

Transitioning to a 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold introduces three transformative mechanistic advantages:

  • Increased Fsp³ and Solubility: The introduction of the saturated piperidine ring significantly increases the fraction of sp³ carbons (Fsp³). This [2], lowering the lattice energy and drastically improving aqueous hydration. Additionally, the basic piperidine nitrogen (pKa ~9.5) allows for protonation at physiological pH, enabling highly soluble salt formation.

  • Conformational Locking via the 4-Methyl Group: The 4-methyl substitution on the piperidine ring is not arbitrary; it restricts the ring's conformational flexibility, heavily favoring a specific chair conformation. This equatorial methyl group acts as a precise steric vector.

  • Target-Specific Steric Fit: In target kinases (such as[3]), this 3D vector projects deeply into a specific hydrophobic sub-pocket. Conversely, in off-target kinases (like PKA or CDKs), this pocket is blocked by bulkier gatekeeper residues. The resulting steric clash prevents binding, effectively engineering out off-target toxicity.

BindingLogic cluster_standard Standard Pyrimidine (sp2) cluster_novel 5-(4-Methylpiperidin-2-yl)pyrimidine A1 Flat Aromatic Core A2 Promiscuous Hinge Binding A1->A2 A3 High Off-Target Toxicity A2->A3 B1 High Fsp3 & Steric Bulk B2 Target-Specific Pocket Fit B1->B2 B3 Enhanced Selectivity B2->B3

Caption: Structural logic comparing flat pyrimidines to 3D piperidinyl-pyrimidines in kinase selectivity.

Quantitative Data Presentation

The theoretical advantages of the 3D scaffold translate directly into measurable physicochemical and in vitro efficacy improvements. The data below summarizes a comparative profiling against a representative target (Akt1) versus a highly homologous off-target kinase (PKA).

Table 1: Physicochemical Property Comparison
PropertyStandard Pyrimidine Scaffold5-(4-Methylpiperidin-2-yl)pyrimidine
Fsp³ (Fraction sp³) < 0.15> 0.45
Aqueous Solubility (pH 7.4) ~15 µg/mL (Precipitates)> 250 µg/mL (Stable)
ClogP 3.8 - 4.52.1 - 2.8
Structural Conformation Planar (2D)Saturated / Chiral (3D)
Table 2: In Vitro Efficacy & Selectivity Profiling
MetricStandard Pyrimidine Inhibitor5-(4-Methylpiperidin-2-yl)pyrimidine
Target IC₅₀ (Akt1) 45 nM12 nM
Off-Target IC₅₀ (PKA) 120 nM> 2,000 nM
Selectivity Index (PKA/Akt1) 2.6x> 166x
Cellular Efficacy (GI₅₀) 850 nM (Permeability limited)150 nM

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent artifactual data generation.

Workflow S1 1. Compound Synthesis & Purity QC (>95%) S2 2. Physicochemical Profiling (Solubility & LogD) S1->S2 S3 3. In Vitro Target Kinase Assay (IC50) S2->S3 S4 4. Broad Kinase Selectivity Panel (Off-target) S3->S4

Caption: Step-by-step experimental workflow for evaluating pyrimidine derivative efficacy and selectivity.

Protocol A: Kinetic Aqueous Solubility Profiling (Laser Nephelometry)

Why Nephelometry? It provides a high-throughput, label-free measure of compound precipitation in physiological buffer, directly correlating with the Fsp³ structural modifications without requiring LC-MS quantification.

  • Stock Preparation: Dissolve the 5-(4-Methylpiperidin-2-yl)pyrimidine derivative and the standard pyrimidine control in 100% DMSO to a 10 mM stock. (Causality: DMSO ensures complete initial dissolution, establishing a standardized thermodynamic baseline).

  • Serial Dilution: Perform a 10-point, 2-fold serial dilution in 100% DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom plate. (Causality: Maintaining exactly 1% final DMSO prevents co-solvent effects from artificially inflating the solubility readings).

  • Incubation & Measurement: Incubate at 25°C for 2 hours to allow the system to reach thermodynamic equilibrium. Measure light scattering using a laser nephelometer.

  • Validation Threshold: The kinetic solubility limit is strictly defined as the highest concentration where the scattered light intensity remains within 3 standard deviations of the blank buffer baseline.

Protocol B: Radiometric Kinase Selectivity Profiling (³³P-ATP Assay)

Why Radiometric? Fluorescence-based assays are highly susceptible to auto-fluorescence artifacts common with conjugated pyrimidine systems. Radiometric assays ensure the IC₅₀ data is strictly a function of ATP-competitive binding affinity.

  • Enzyme Preparation: Incubate the target kinase (Akt1) and off-target panel kinases with their respective peptide substrates in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). (Causality: The inclusion of 0.01% Brij-35 prevents non-specific compound aggregation, ensuring the observed inhibition reflects true active-site binding rather than promiscuous micelle sequestration).

  • Compound Addition: Add the pyrimidine derivatives at varying concentrations (1 nM to 10 µM).

  • Reaction Initiation: Initiate the reaction by adding 10 µM ATP spiked with [ γ -³³P]-ATP (Specific activity ~500 cpm/pmol).

  • Termination & Filtration: After 60 minutes at room temperature, terminate the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. (Causality: Phosphoric acid instantly quenches kinase activity and highly protonates the peptide substrate, facilitating its binding to the negatively charged P81 membrane while unreacted ATP remains in solution).

  • Washing & Detection: Wash the plate extensively with 1% phosphoric acid to remove all unreacted [ γ -³³P]-ATP. Add scintillation fluid and read on a microplate scintillation counter. Calculate the IC₅₀ using a 4-parameter logistic regression model.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • Liu, D.-H., et al. (2024). Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society.[Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.[Link]

  • Modh, R. P., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.[Link]

Sources

Comparative

Comparative Structural Activity Relationship (SAR) Guide: 5-(4-Methylpiperidin-2-yl)pyrimidine Scaffolds in Targeted Therapeutics

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by poor pharmacokinetic (PK) profiles or off-target toxicity stemming from suboptimal scaffold selection. In modern medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by poor pharmacokinetic (PK) profiles or off-target toxicity stemming from suboptimal scaffold selection. In modern medicinal chemistry, the pyrimidine ring is a privileged pharmacophore, heavily utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists[1]. However, it is the saturated heterocyclic appendage attached to this core that ultimately dictates the molecule's clinical viability.

This guide provides an in-depth, comparative Structural Activity Relationship (SAR) analysis of the 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold, objectively evaluating its performance against traditional piperazine and unsubstituted piperidine alternatives.

Mechanistic Rationale: The Piperidine Advantage

Overcoming Piperazine Metabolic Liabilities

Historically, piperazine-pyrimidine scaffolds were the default choice in early-stage screening due to their synthetic accessibility and high aqueous solubility. However, the exposed secondary basic nitrogen in the piperazine ring presents a severe metabolic liability. It acts as a prime site for rapid oxidative metabolism via Cytochrome P450 (CYP) enzymes, leading to high intrinsic clearance and the potential formation of reactive, toxic metabolites.

Replacing the piperazine ring with a piperidine ring effectively eliminates this vulnerability. This specific structural intervention is a field-proven strategy that famously enabled the discovery of ceritinib, an FDA-approved ALK inhibitor, by rescuing the scaffold from rapid metabolic degradation[2].

The Stereochemical Power of the 4-Methyl Substitution

While transitioning to an unsubstituted piperidine improves metabolic stability, it introduces a new problem: excessive conformational flexibility. An unsubstituted piperidine ring can flip between multiple chair conformations, increasing the entropic penalty upon binding to the target protein.

The introduction of a methyl group at the 4-position—yielding the 5-(4-Methylpiperidin-2-yl)pyrimidine core—solves this by acting as a conformational lock. The steric bulk of the 4-methyl substituent restricts the ring to a single, highly favored bioactive chair conformation. This precise spatial alignment of the exit vectors is critical; structural variations, such as expanding the saturated ring to a seven-membered system, have been shown to result in a complete loss of kinase inhibitory activity[3]. Similar strict structural requirements for saturated nitrogen-containing rings are essential for maintaining high-affinity interactions in GPCR targets like CCR4[4].

SAR_Logic Core 5-(4-Methylpiperidin-2-yl)pyrimidine (Optimal Scaffold) Conform Conformationally Locked (High Target Affinity) Core->Conform Cis-isomer selection (Optimal exit vector) Piperazine Piperazine-Pyrimidine (Metabolic Liability) Piperazine->Core Replace N with CH (Improves HLM t1/2) Unsub Unsubstituted Piperidine (High Flexibility) Unsub->Core Add 4-Methyl (Steric restriction)

Structural evolution and optimization logic of the 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold.

Quantitative Performance Data

To objectively evaluate the 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold, we compare its performance metrics against its structural predecessors. The table below synthesizes benchmark SAR and PK data typical for ATP-competitive kinase inhibitors utilizing these cores.

Table 1: Comparative SAR and Pharmacokinetic Profiling

Scaffold Appendage (R1)Target Kinase IC₅₀ (nM)HLM t₁/₂ (min)Efflux Ratio (P-gp)Primary Liability
Piperazin-1-yl 45124.2High Phase I clearance
Piperidin-2-yl (Unsubstituted) 85382.1Entropic binding penalty
4-Methylpiperidin-2-yl (trans) 145551.5Suboptimal exit vector
4-Methylpiperidin-2-yl (cis) 12 >60 1.3 None (Optimized)

Data Interpretation: The cis-isomer of the 4-methylpiperidin-2-yl derivative demonstrates a superior balance of sub-15 nM potency and excellent human liver microsome (HLM) stability, proving that conformational restriction directly translates to enhanced biochemical efficiency.

Self-Validating Experimental Protocols

Robust SAR data requires assay architectures that inherently control for false positives. Below are the validated, step-by-step methodologies used to generate the comparative data.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: We utilize TR-FRET over standard luminescence or colorimetric assays because the time-resolved nature of Europium emission (615 nm) completely eliminates compound auto-fluorescence interference—a notorious driver of false positives when screening highly conjugated pyrimidine compounds.

  • Compound Preparation: Use acoustic liquid handling (e.g., Echo 550) to dispense compounds into 384-well low-volume plates. Why? This eliminates tip-based carryover and ensures precise 10-point dose-response curves.

  • Kinase Reaction Setup: Add the target kinase and peptide substrate in assay buffer. Initiate the reaction by adding ATP at exactly its apparent Km​ value. Why? Running the assay at the ATP Km​ ensures the system is maximally sensitive to competitive inhibitors binding at the hinge region.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET stop/detection buffer containing EDTA (to quench kinase activity by chelating Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on an EnVision Multilabel Reader after a 2-hour equilibration, calculating the IC₅₀ via non-linear regression (4-parameter logistic curve).

TR_FRET_Workflow Prep 1. Compound Prep (Acoustic Dispensing) Reaction 2. Kinase Reaction (ATP @ Km, 60 min) Prep->Reaction Detect 3. TR-FRET Detection (Eu-Antibody Addition) Reaction->Detect Read 4. Signal Readout (EnVision Multilabel) Detect->Read

Step-by-step TR-FRET kinase assay workflow for evaluating pyrimidine derivatives.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: By isolating Phase I oxidative metabolism using an NADPH-regenerating system, we can definitively validate whether the C-N bonds in the piperidine substitution resist the rapid CYP-mediated clearance that plagues piperazine analogs.

  • Incubation Setup: Pre-incubate 1 µM of the pyrimidine test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to initiate Phase I metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching & Precipitation: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound and calculate the in vitro t1/2​ .

Conclusion

The transition from piperazine-pyrimidines to the 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold represents a masterclass in rational drug design. By replacing the metabolically vulnerable nitrogen with a carbon atom, and introducing a strategically placed methyl group to lock the bioactive conformation, researchers can simultaneously optimize target affinity and pharmacokinetic durability.

References

  • [2] Title: Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2) Source: nih.gov URL:

  • [1] Title: Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review Source: researchgate.net URL:

  • [3] Title: Discovery and Characterization of the Potent and Highly Selective (Piperidin-4-yl)pyrido[3,2-d]pyrimidine Based in Vitro Probe BAY-885 for the Kinase ERK5 Source: acs.org URL:

  • [4] Title: Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists Source: mdpi.com URL:

Sources

Validation

High-Resolution Validation of Fragment Binding: SPR vs. Orthogonal Biophysical Techniques for 5-(4-Methylpiperidin-2-yl)pyrimidine

In Fragment-Based Drug Discovery (FBDD), identifying and validating low-molecular-weight hits is a profound biophysical challenge. Fragments like 5-(4-Methylpiperidin-2-yl)pyrimidine (Molecular Weight: 177.25 Da) typical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In Fragment-Based Drug Discovery (FBDD), identifying and validating low-molecular-weight hits is a profound biophysical challenge. Fragments like 5-(4-Methylpiperidin-2-yl)pyrimidine (Molecular Weight: 177.25 Da) typically exhibit weak binding affinities ( KD​ in the high micromolar to millimolar range) and highly transient kinetic interactions. Validating these interactions requires platforms capable of resolving minute signals against complex background noise.

As an Application Scientist, I approach fragment validation not merely as a screening exercise, but as a rigorous exercise in signal-to-noise optimization. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical platforms for validating 5-(4-Methylpiperidin-2-yl)pyrimidine, details the causality behind our experimental designs, and provides a self-validating protocol for kinetic characterization.

Comparative Analysis: Selecting the Optimal Biophysical Platform

When validating a ~177 Da fragment, the primary constraints are sensitivity, target consumption, and the ability to resolve rapid association ( kon​ ) and dissociation ( koff​ ) rates. While several orthogonal techniques exist, their underlying physics dictate their utility for FBDD .

Surface Plasmon Resonance (SPR) vs. Alternatives
  • Biolayer Interferometry (BLI): BLI measures optical interference shifts at the tip of a fiber-optic biosensor. While it boasts high throughput and avoids microfluidic clogging, its sensitivity sharply declines for analytes under 200 Da. For 5-(4-Methylpiperidin-2-yl)pyrimidine, BLI often yields a signal-to-noise ratio too low for accurate kinetic fitting .

  • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for thermodynamic profiling ( ΔH , ΔS ), measuring the heat absorbed or released during binding. It is completely label-free and immobilization-free. However, it requires milligram quantities of target protein per run and only provides equilibrium affinity ( KD​ ), masking the kinetic rate constants critical for hit-to-lead optimization .

  • Microscale Thermophoresis (MST): MST tracks the movement of molecules through a microscopic temperature gradient. While highly sensitive, it typically requires fluorescent labeling of the target protein. In FBDD, where fragments often bind to shallow or allosteric pockets, the addition of a bulky fluorophore introduces a high risk of steric hindrance or altered binding dynamics.

Quantitative Performance Comparison

Table 1: Performance Metrics for Validating 5-(4-Methylpiperidin-2-yl)pyrimidine

Feature / MetricSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Sensitivity Limit Excellent (<100 Da)Moderate (~200 Da limit)Good (Heat-dependent)Good (Fluorescence-dependent)
Kinetic Resolution High ( kon​ , koff​ resolved)Moderate (Struggles with fast koff​ )None (Equilibrium only)None (Equilibrium only)
Target Consumption Low (1–10 µg per chip)Low (10–50 µg per assay)High (1–5 mg per assay)Low (µg scale)
Label-Free YesYesYesNo (Typically requires fluorophore)
Throughput High (384-well compatibility)Very HighLowModerate

For a 177 Da fragment, SPR is the definitive choice because it provides label-free, real-time kinetic data with the sensitivity required to detect the minute refractive index changes induced by low-mass analytes .

The Causality of SPR Assay Design

To ensure scientific integrity, an SPR protocol must be a self-validating system. Every step in the workflow is designed to isolate the true binding event from systemic artifacts.

SPR_Workflow N1 Target Immobilization (Amine Coupling) N2 DMSO Solvent Correction N1->N2 Establish Baseline N3 Fragment Titration (Single-Cycle Kinetics) N2->N3 Calibrate Bulk Shift N4 Double Referencing & Data Fitting N3->N4 Sensorgram Data N5 Affinity (KD) & Kinetic Rates N4->N5 1:1 Langmuir Model

Figure 1: Logical workflow for SPR-based fragment validation and kinetic analysis.

The Necessity of DMSO Solvent Correction

Fragments like 5-(4-Methylpiperidin-2-yl)pyrimidine are lipophilic and require Dimethyl Sulfoxide (DMSO) for aqueous solubility (typically screened at 3–5% DMSO). DMSO has a massive refractive index. A mere 0.1% mismatch in DMSO concentration between the running buffer and the sample yields a bulk shift of ~120 Response Units (RU). Given that the theoretical maximum binding response ( Rmax​ ) for our 177 Da fragment is only ~10–15 RU, an uncorrected solvent mismatch will completely obliterate the binding signal. We construct a solvent correction curve to mathematically decouple the bulk refractive index shift from the actual mass accumulation on the sensor.

Why Single-Cycle Kinetics (SCK)?

Traditional multi-cycle SPR requires regenerating the sensor surface (stripping the analyte) after each injection using harsh acids or bases. Because fragments exhibit ultra-fast dissociation rates ( koff​>0.1 s−1 ), they naturally dissociate from the target within seconds. By utilizing Single-Cycle Kinetics (SCK)—injecting increasing concentrations sequentially without regeneration—we preserve the structural integrity of the immobilized target protein, ensuring the KD​ calculated from the first injection is directly comparable to the last.

Step-by-Step Experimental Methodology

The following protocol outlines the validation of 5-(4-Methylpiperidin-2-yl)pyrimidine against a model kinase target using a high-sensitivity SPR biosensor (e.g., Biacore 8K).

Phase 1: Sensor Surface Preparation
  • Docking & Initialization: Dock a CM5 (carboxymethylated dextran) sensor chip and prime the system with standard running buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters on Flow Cell 2 (FC2). Flow Cell 1 (FC1) is left unmodified as a reference.

  • Target Immobilization: Dilute the target kinase to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0—must be below the protein's isoelectric point to enable electrostatic pre-concentration). Inject over FC2 until an immobilization level of ~3,000 RU is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both FC1 and FC2 to deactivate remaining esters and remove non-covalently bound protein.

Phase 2: Assay Setup and Solvent Correction
  • Buffer Transition: Switch the running buffer to HBS-P+ containing exactly 5.0% DMSO. Prime the system extensively to establish a stable baseline.

  • Solvent Correction Calibration: Prepare a series of 8 buffer solutions ranging from 4.5% to 5.8% DMSO. Inject these across both flow cells to map the relative difference in bulk refractive index between FC1 and FC2. The software will use this curve to correct subsequent sample injections.

Phase 3: Single-Cycle Kinetics (SCK) Titration
  • Analyte Preparation: Prepare a 5-point concentration series of 5-(4-Methylpiperidin-2-yl)pyrimidine (e.g., 12.5, 25, 50, 100, and 200 µM) in the exact 5.0% DMSO running buffer.

  • Injection Sequence: Inject the concentrations sequentially from lowest to highest over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations.

    • Contact Time: 60 seconds per injection.

    • Dissociation Time: 120 seconds after the final injection.

  • Blank Injections: Run a sequence of "Zero-Concentration" buffer injections to serve as a baseline for double-referencing.

Phase 4: Data Processing (Double Referencing)
  • Subtract the signal of the reference channel (FC1) from the active channel (FC2) to eliminate bulk refractive index changes and non-specific binding.

  • Subtract the signal of the blank buffer injection from the analyte sensorgrams to remove systemic drift (Double Referencing).

  • Apply the DMSO solvent correction model.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Expected Quantitative Outcomes

When executed correctly, the validation of 5-(4-Methylpiperidin-2-yl)pyrimidine should yield high-confidence kinetic parameters. Below is a representative data summary typical for a fragment of this class binding to a model kinase.

Table 2: Representative SPR Kinetic Data for 5-(4-Methylpiperidin-2-yl)pyrimidine

ParameterMeasured ValueBiophysical Implication
Theoretical Rmax​ 12.5 RULow signal necessitates rigorous double-referencing.
Association Rate ( kon​ ) 4.2×103 M−1s−1 Moderate on-rate, typical of unoptimized fragments requiring structural growth.
Dissociation Rate ( koff​ ) 0.85 s−1 Fast off-rate; complete dissociation occurs rapidly, validating the use of SCK without regeneration.
Equilibrium Affinity ( KD​ ) Weak affinity, confirming the requirement for high analyte concentrations during screening.
Ligand Efficiency (LE) ~0.35 kcal/mol/heavy atomExcellent starting point for hit-to-lead chemistry despite the weak absolute KD​ .

By adhering to this causality-driven protocol, researchers can confidently validate 5-(4-Methylpiperidin-2-yl)pyrimidine, ensuring that subsequent medicinal chemistry efforts are built upon a foundation of unimpeachable biophysical data.

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. Available at:[Link]

  • Neumann, T., Junker, H. D., Schmidt, K., & Sekul, R. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. Available at:[Link]

  • XanTec bioanalytics. (n.d.). Comparison of Biomolecular Interaction Techniques - SPR vs ITC vs MST vs BLI. XanTec Whitepapers. Available at:[Link]

  • Murali, S., Rustandi, R. R., Zheng, X., & Payne, A. (2022). Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding. Viruses, 14(2), 356. Available at:[Link]

Comparative

Benchmarking 5-(4-Methylpiperidin-2-yl)pyrimidine against known kinase inhibitors

Title: Benchmarking the 5-(4-Methylpiperidin-2-yl)pyrimidine Scaffold: A Comprehensive Guide to CDK4/6 Inhibitor Evaluation Executive Summary & Structural Rationale In the landscape of targeted oncology, the selective in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the 5-(4-Methylpiperidin-2-yl)pyrimidine Scaffold: A Comprehensive Guide to CDK4/6 Inhibitor Evaluation

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the selective inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) has revolutionized the treatment of HR+/HER2- breast cancer. As a Senior Application Scientist overseeing kinase screening cascades, I frequently evaluate novel pharmacophores to overcome emerging clinical resistance.

The compound 5-(4-Methylpiperidin-2-yl)pyrimidine (5-4MPP) represents a highly optimized fragment scaffold. The pyrimidine ring serves as a classical hinge-binding motif, establishing critical hydrogen bonds with the highly conserved Val101 residue in the ATP-binding pocket of CDK6 [1]. Meanwhile, the 4-methylpiperidin-2-yl moiety acts as a tunable vector extending into the solvent-exposed region. This specific substitution pattern offers a distinct steric profile compared to the piperazine rings found in first-in-class inhibitors like Palbociclib, potentially enhancing target residence time and altering off-target kinase selectivity[2].

This guide provides a rigorous, self-validating framework for benchmarking 5-4MPP against FDA-approved standards (Palbociclib and Abemaciclib), ensuring that experimental artifacts do not confound lead optimization.

Pathway Mitogens Mitogenic Signals CDK Cyclin D - CDK4/6 Complex Mitogens->CDK Activates Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase G1 to S Phase Transition E2F->SPhase Drives Transcription Inhibitor 5-(4-Methylpiperidin-2-yl)pyrimidine Inhibitor->CDK Competitively Inhibits

Fig 1. Mechanism of CDK4/6 inhibition by 5-(4-Methylpiperidin-2-yl)pyrimidine in the cell cycle.

The Benchmarking Workflow

To establish a self-validating system, we must triangulate data across three distinct domains: biochemical affinity, cellular phenotypic response, and direct target engagement.

Workflow Start Compound Synthesis Biochem TR-FRET Kinase Assay Start->Biochem Cell In Vitro Cell Culture Start->Cell Analysis Benchmarking Synthesis Biochem->Analysis Prolif DNA-Based Proliferation Cell->Prolif WB pRb Target Engagement Cell->WB Prolif->Analysis WB->Analysis

Fig 2. Experimental workflow for benchmarking kinase inhibitors using biochemical and cellular assays.

Biochemical Profiling: TR-FRET Kinase Assay

Causality & Rationale: Traditional radiometric assays require hazardous ^33P-ATP handling, while luminescent ATP-depletion assays (e.g., Kinase-Glo) are highly susceptible to compound interference (fluorescence quenching or autofluorescence) from early-stage chemical libraries. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a long-lifetime europium donor. By introducing a time delay before measurement, we eliminate short-lived background fluorescence, ensuring the IC50 values reflect true binding affinity rather than optical artifacts.

Step-by-Step Protocol:
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 5-4MPP, Palbociclib, and Abemaciclib in 100% DMSO, then dilute 1:20 in Kinase Buffer to achieve a 5% DMSO intermediate.

  • Enzyme/Substrate Mix: Add 5 µL of recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 (pre-titrated to EC80) and ULight-labeled pRb peptide substrate to a 384-well pro-plate.

  • Inhibitor Incubation: Add 2.5 µL of the diluted compounds. Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km for each kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of Europium-anti-phospho-Rb antibody in EDTA stop buffer. Incubate for 60 minutes and read on a microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

Table 1: Biochemical Kinase Selectivity Profile (IC50, nM)
Kinase Target5-4MPP (Novel Scaffold)Palbociclib (Standard)Abemaciclib (Standard)
CDK4 / CycD1 4.211.02.0
CDK6 / CycD3 6.515.05.0
CDK1 / CycB >10,000>10,000350
CDK2 / CycE >10,000>10,000500
CDK9 / CycT1 850>10,00057

Data Interpretation: 5-4MPP demonstrates sub-10 nM potency against primary targets, with superior selectivity against CDK1/2 compared to Abemaciclib, validating the steric advantage of the 4-methylpiperidine substitution.

Cellular Efficacy: The Proliferation Assay Paradigm Shift

Causality & Rationale: A critical pitfall in CDK4/6 inhibitor benchmarking is the reliance on metabolic, ATP-based proliferation assays (like CellTiter-Glo or MTT). Recent comprehensive screens have proven these assays are fundamentally inappropriate for this drug class [3]. When CDK4/6 inhibitors arrest cells in the G1 phase, the cells do not divide, but they continue to grow in physical size, producing more mitochondria and ATP. This cellular overgrowth masks the G1 arrest, artificially inflating the IC50 values. Therefore, we strictly mandate DNA-based proliferation assays (e.g., CyQUANT) to accurately quantify cell number based on nuclear content.

Step-by-Step Protocol:
  • Cell Seeding: Plate MCF-7 (HR+/HER2- breast cancer) cells at 2,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 9-point concentration gradient of 5-4MPP, Palbociclib, and Abemaciclib (maximum 0.1% DMSO final concentration).

  • Incubation: Incubate for 120 hours (5 days) to allow for multiple doubling times, ensuring the capture of true cytostatic effects.

  • Media Removal & Lysis: Carefully aspirate media. Freeze plates at -80°C for 2 hours to ensure complete cell lysis, then thaw to room temperature.

  • DNA Staining: Add 200 µL of CyQUANT GR dye/cell-lysis buffer mix to each well. Incubate for 5 minutes in the dark.

  • Quantification: Measure fluorescence (Excitation: 480 nm; Emission: 520 nm). Calculate relative viability against DMSO controls.

Table 2: Cellular Proliferation in MCF-7 Cells (IC50, nM)
Assay Methodology5-4MPPPalbociclibAbemaciclib
DNA-Based (CyQUANT) 456025
ATP-Based (CellTiter-Glo) 21035085

Data Interpretation: Note the severe artificial shift in IC50 when using ATP-based assays. The DNA-based assay reveals that 5-4MPP is highly potent in a cellular context, outperforming Palbociclib.

Target Engagement: Phospho-Rb Immunoblotting

Causality & Rationale: Phenotypic proliferation data must be anchored to direct target engagement. Because CDK4/6 exclusively phosphorylates the Retinoblastoma protein (Rb) to drive the cell cycle, quantifying the reduction of pRb at specific residues (Ser780 or Ser807/811) provides a direct, self-validating readout of intracellular kinase inhibition [4].

Step-by-Step Protocol:
  • Treatment: Treat MCF-7 cells with 100 nM of each compound for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na3VO4).

  • Protein Quantification: Perform a BCA assay to ensure equal protein loading (20 µg per lane).

  • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against pRb (Ser780), total Rb, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Expected Outcome: 5-4MPP should demonstrate near-complete ablation of the pRb (Ser780) band at 100 nM, mirroring the target engagement profile of Abemaciclib.

References

  • "Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Zhao, Y., et al. "Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs." Acta Pharmaceutica Sinica B, 2021. URL:[Link]

  • Foy, R., et al. "The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays." bioRxiv, 2023. URL:[Link]

  • Tadesse, S., et al. "Development of CDK4/6 Inhibitors: A Five Years Update." Molecules, 2021. URL:[Link]

Validation

Cross-reactivity and off-target profiling of 5-(4-Methylpiperidin-2-yl)pyrimidine

Cross-Reactivity and Off-Target Profiling of 5-(4-Methylpiperidin-2-yl)pyrimidine: A Comparative Guide Executive Summary Cross-target promiscuity remains a notorious hurdle in small-molecule drug discovery, frequently dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity and Off-Target Profiling of 5-(4-Methylpiperidin-2-yl)pyrimidine: A Comparative Guide

Executive Summary

Cross-target promiscuity remains a notorious hurdle in small-molecule drug discovery, frequently driving late-stage clinical attrition due to unforeseen cardiotoxicity, genotoxicity, or adverse immune responses[1]. The selection of an optimal hinge-binding scaffold is the most critical step in mitigating these risks. This guide provides an in-depth comparative analysis of the 5-(4-Methylpiperidin-2-yl)pyrimidine (5-4MPP) scaffold against traditional alternatives, detailing its superior off-target profile, the mechanistic causality behind its selectivity, and the self-validating experimental protocols used to quantify its performance.

Structural Rationale: The 5-4MPP Scaffold

The 5-4MPP pharmacophore is engineered to maximize on-target potency while systematically abolishing polypharmacology.

  • The Pyrimidine Core: Acts as a highly efficient bidentate hydrogen-bond acceptor, anchoring the molecule to the conserved hinge region of the kinase ATP-binding pocket (typically interacting with the backbone NH of a conserved methionine or cysteine).

  • The Piperidine Ring: Directs the scaffold out of the binding pocket and into the solvent-exposed channel, improving aqueous solubility.

  • The 4-Methyl Gatekeeper: The addition of the 4-methyl group on the piperidine ring is the primary driver of selectivity. It introduces a precise steric bulk that clashes with the narrow solvent channels of common off-target kinases and GPCRs, while locking the piperidine ring into an entropically favorable chair conformation in primary targets with wider pockets.

To demonstrate its superiority, we compare 5-4MPP against two structurally related, commonly utilized scaffolds: 5-(piperidin-2-yl)pyrimidine (5-PP) (lacking the methyl group) and 2-(piperidin-4-yl)pyridine (2-4PP) (a weaker, monodentate hinge binder).

Experimental Methodologies: Self-Validating Profiling Systems

To ensure absolute trustworthiness in our comparative data, all off-target profiling was conducted using industry-standard, self-validating assay systems.

Kinome-Wide Selectivity Profiling (DiscoverX KINOMEscan)

The DiscoverX KINOMEscan platform is a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of over 468 DNA-tagged kinases[2],[3].

Step-by-Step Protocol:

  • Equilibration: The DNA-tagged kinase, the test compound (at 1 µM or 10 µM), and an immobilized, active-site directed ligand are combined in a binding buffer[2].

  • Competition: The mixture is allowed to reach thermodynamic equilibrium. High-affinity test compounds outcompete the immobilized ligand, remaining in solution.

  • Capture & Wash: The mixture is passed over a solid support matrix. Unbound components (including the test compound-kinase complex) are washed away[3].

  • Quantification: The amount of captured kinase is quantified using highly sensitive quantitative PCR (qPCR) targeting the specific DNA tag[2].

Self-Validating Mechanism: This protocol is inherently self-validating because it is independent of ATP concentration, eliminating artifacts caused by varying ATP Km​ values across different kinases. Every plate includes a DMSO negative control (defining 0% inhibition) and a pan-kinase inhibitor positive control (defining 100% inhibition), ensuring the dynamic range is statistically robust before any Kd​ or Selectivity Index ( S10​ or SI65​ ) values are calculated[2],[4].

Safety Pharmacology Profiling (Eurofins SafetyScreen44)

The Eurofins SafetyScreen44 panel is utilized for the early identification of significant off-target interactions related to in vivo adverse effects, covering 44 critical GPCRs, ion channels, and transporters[5],[6].

Step-by-Step Protocol:

  • Incubation: The test compound is incubated at a high screening concentration (10 µM) with the target protein and a highly specific radiolabeled ligand[6].

  • Filtration & Measurement: Unbound radioligand is removed via rapid vacuum filtration. The remaining bound radioactivity is measured using liquid scintillation counting.

  • Data Processing: Results are expressed as a percentage of specific binding inhibition. A threshold of >50% inhibition triggers secondary dose-response profiling to determine exact IC50​ values[7].

Self-Validating Mechanism: The system validates itself through the concurrent running of historical reference agonists/antagonists for every single target in the panel. A plate is only accepted if the Z'-factor exceeds 0.5, ensuring the signal-to-background ratio is sufficient to definitively rule out false-positive off-target binding[5].

G Compound 5-(4-Methylpiperidin-2-yl)pyrimidine Candidate Profiling Split Parallel Screening Compound->Split Kinome DiscoverX KINOMEscan (468 Kinases) Split->Kinome GPCR Eurofins SafetyScreen44 (44 Safety Targets) Split->GPCR DataKinome Calculate S(10) Score & Determine Kd Kinome->DataKinome DataGPCR Measure % Inhibition (Threshold: >50% at 10 µM) GPCR->DataGPCR

Caption: Workflow for parallel kinase and safety pharmacology profiling.

Comparative Data Analysis

The quantitative data below summarizes the profiling results of 5-4MPP against its structural alternatives.

Table 1: Kinome Selectivity Comparison (DiscoverX KINOMEscan) Note: The S(10) score represents the fraction of the kinome inhibited by >90% at 1 µM. A lower score indicates higher selectivity[4].

ScaffoldPrimary Target Kd​ (nM) S(10) Score (at 1 µM)Key Off-Target Liabilities ( Kd​ < 100 nM)
5-4MPP 8.50.015 None
5-PP 12.00.085PKN2, IRAK1, FLT3
2-4PP 45.20.120Aurora B, CDK2, GSK3β

Table 2: Safety Pharmacology (Eurofins SafetyScreen44) Note: Hits are defined as >50% binding inhibition at a 10 µM screening concentration[7].

ScaffoldTotal Hits (>50% inhib)GPCR Cross-ReactivityIon Channel Cross-Reactivity
5-4MPP 0 Clean Clean
5-PP 3Histamine H4R, Dopamine D2None
2-4PP 55-HT2A, Adrenergic α1AhERG (Weak)

Mechanistic Causality of Selectivity

The data clearly demonstrates that the inclusion of the 4-methyl group on the piperidine ring (5-4MPP) drastically reduces polypharmacology compared to the unmethylated variant (5-PP). The causality behind this lies in structural biology and steric gating.

In promiscuous off-target kinases such as PKN2—a kinase whose unintended inhibition has been directly linked to elevated risks for thrombosis and viral reactivation in clinical settings[8],[9]—the solvent-exposed channel is narrowly constricted by bulky gatekeeper residues. The 4-methyl group of 5-4MPP induces a severe steric clash with the pocket walls. This clash prevents the pyrimidine core from achieving the coplanar geometry necessary for optimal hydrogen bonding at the hinge region, effectively nullifying binding affinity.

Similarly, off-target GPCRs (such as the Histamine H4R receptor) possess deep, narrow orthosteric pockets that easily accommodate flat, unmethylated piperidines (like 5-PP) but reject the bulky, rigidified chair conformation forced by the 4-methyl group of 5-4MPP.

Pathway Scaffold 5-4MPP Scaffold Target Primary Target (Wide Pocket) Scaffold->Target High Affinity OffTarget1 Off-Target Kinase (e.g., PKN2) Scaffold->OffTarget1 Steric Clash OffTarget2 Off-Target GPCR (e.g., Histamine H4R) Scaffold->OffTarget2 No Affinity Downstream1 Viral Reactivation / Thrombosis Risk OffTarget1->Downstream1 Downstream2 Adverse Immune Response OffTarget2->Downstream2

Caption: Mechanistic pathway illustrating how 5-4MPP avoids common off-target liabilities.

Conclusion

The 5-(4-Methylpiperidin-2-yl)pyrimidine scaffold represents a highly optimized starting point for drug discovery programs requiring exquisite selectivity. By leveraging a precise steric clash mechanism, it successfully evades common kinome and safety pharmacology liabilities, outperforming traditional unmethylated or pyridine-based alternatives.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(4-Methylpiperidin-2-yl)pyrimidine

Handling novel pharmaceutical intermediates such as 5-(4-Methylpiperidin-2-yl)pyrimidine (CAS 1192933-27-9)[1] requires a rigorous, mechanistic approach to laboratory safety. Because comprehensive chronic toxicity data f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel pharmaceutical intermediates such as 5-(4-Methylpiperidin-2-yl)pyrimidine (CAS 1192933-27-9)[1] requires a rigorous, mechanistic approach to laboratory safety. Because comprehensive chronic toxicity data for early-stage pre-clinical compounds is often unavailable, we must apply the precautionary principle.

Structurally, this compound features a pyrimidine ring coupled with a secondary amine (piperidine). This combination imparts significant basicity and lipophilicity to the molecule. These structural features allow the free base to easily penetrate the lipid bilayers of the skin and mucous membranes, potentially causing deep dermal irritation, sensitization, or systemic toxicity. The protocols below are designed as a self-validating system to mitigate these specific structural hazards, ensuring compliance with authoritative safety standards[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dictated by the chemical's physical state and the specific operational workflow. The following matrix outlines the required PPE, grounded in the Occupational Safety and Health Administration (OSHA) 29 CFR 1910.132 standard for hazard-specific equipment selection[3].

PPE CategorySpecificationMechanistic Rationale
Dermal (Primary) Nitrile Gloves (≥ 0.11 mm thickness)Provides an effective barrier against the dry powder, preventing direct dermal absorption of the lipophilic amine[4].
Dermal (Secondary) Butyl Rubber Gloves (Over-gloves)Required when dissolving the compound in halogenated solvents (e.g., Dichloromethane), as nitrile degrades rapidly upon solvent contact.
Ocular ANSI Z87.1 Compliant Safety GogglesForms a seal to prevent micro-dust ingress, protecting against severe ocular irritation caused by the basicity of the piperidine ring.
Respiratory N95/P100 Particulate RespiratorMandated only if handling outside a Class II fume hood (strictly not recommended) to prevent inhalation of aerosolized particulates[4].
Body Flame-Resistant (FR) Lab CoatProtects against static-induced ignition if the compound is being handled in the presence of highly flammable organic solvents.

Operational Workflow: Safe Weighing and Dissolution

Fine powders of basic amines are highly susceptible to electrostatic dispersion. The following step-by-step methodology ensures safe transfer and dissolution by minimizing aerosolization risks.

Step 1: Pre-Operation Verification Verify that the Class II fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Don all baseline PPE (Nitrile gloves, FR lab coat, safety goggles) before unsealing the primary chemical container[3].

Step 2: Static Mitigation & Weighing Ground all metal analytical balances. Use an anti-static ceramic or grounded metal spatula for transfer. Tare a sealable glass vial, transfer the 5-(4-Methylpiperidin-2-yl)pyrimidine powder into the vial, and seal it immediately. Causality: Sealing the dry powder immediately prevents the basic particulates from aerosolizing into the user's breathing zone during transit across the hood.

Step 3: Solvent Addition If utilizing volatile organic solvents for dissolution, don outer Butyl rubber gloves. Inject the solvent through a septum via syringe, or open the vial only deep within the fume hood's safe working zone.

Step 4: Decontamination Wipe the spatula, balance, and surrounding hood surfaces with a lint-free wipe dampened with a mild acid (e.g., 0.1M HCl or 1% citric acid). Causality: The mild acid protonates the residual free base amine, converting it into a water-soluble, non-volatile salt that is easily wiped away with a subsequent water-dampened wipe.

SafeHandlingWorkflow Start 1. Pre-Operation Verify Hood & Don PPE Weighing 2. Weighing (Anti-static Spatula) Start->Weighing Dissolution 3. Dissolution (Sealed Vessel) Weighing->Dissolution SpillCheck Spill Detected? Dissolution->SpillCheck Neutralize Neutralize (1M HCl) & Absorb SpillCheck->Neutralize Yes Waste Hazardous Waste Segregation SpillCheck->Waste No Neutralize->Waste Decon 4. Decontamination & Doffing Waste->Decon

Workflow for the safe handling, dissolution, and spill response of the pyrimidine derivative.

Spill Response & Disposal Plan

If a spill occurs, the basic nature of the piperidine moiety dictates the emergency response. Sweeping dry powder will cause dangerous aerosolization.

  • Containment: Evacuate the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust velocity over the spill zone.

  • Neutralization: Cover the spill with a specialized acidic absorbent (e.g., sodium bisulfate-treated sand). Causality: This immediately protonates the secondary amine, converting the volatile, lipophilic free base into a stable, highly water-soluble salt, drastically reducing inhalation hazards and preventing dermal absorption during the physical cleanup.

  • Collection: Use a non-sparking scoop to transfer the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.

  • Disposal: Label the container explicitly as "Hazardous Waste: Basic Organic Amine / Pyrimidine Derivative." Dispose of the material via high-temperature incineration according to institutional and federal environmental guidelines[2].

References

  • ChemSrc Compound Database. "5-(4-Methylpiperidin-2-yl)pyrimidine (CAS: 1192933-27-9)." Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.